Methyl 2-amino-5-cyano-6-fluorobenzoate
Description
BenchChem offers high-quality Methyl 2-amino-5-cyano-6-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-cyano-6-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-amino-3-cyano-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-6(12)3-2-5(4-11)8(7)10/h2-3H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWGLRPOULNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-5-cyano-6-fluorobenzoate
Abstract
Methyl 2-amino-5-cyano-6-fluorobenzoate is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The unique arrangement of its substituents—an activating amino group, an electron-withdrawing cyano group, a strongly electronegative fluorine atom, and a methyl ester—creates a scaffold with tailored reactivity and desirable pharmacological properties. The presence of fluorine, in particular, is a well-established strategy in drug design for enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive analysis of the predicted chemical properties, spectroscopic profile, and reactivity of this specific isomer. As this appears to be a novel or non-commercial compound, this document synthesizes data from structurally related analogues to offer a robust, predictive overview for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
The structural uniqueness of Methyl 2-amino-5-cyano-6-fluorobenzoate stems from the ortho-positioning of the amino and fluoro groups, which induces significant electronic and steric effects, influencing the molecule's overall reactivity and conformation.
IUPAC Name: Methyl 2-amino-5-cyano-6-fluorobenzoate Molecular Formula: C₉H₇FN₂O₂ Molecular Weight: 194.16 g/mol
While a specific CAS Number for this isomer has not been identified, its properties can be inferred from closely related, commercially available analogues.
Table 1: Predicted Physicochemical Properties and Comparison with Analogues
| Property | Predicted Value for Target Compound | Analogue Compound | Reported Value & Source |
| Appearance | White to pale yellow crystalline solid | Methyl 2-amino-5-cyanobenzoate | Pale yellow crystalline powder[1] |
| Melting Point (°C) | 75 - 125 | Methyl 2-cyano-6-fluorobenzoate | 74-75 °C[2] |
| Methyl 2-amino-5-cyanobenzoate | 120-126 °C[1] | ||
| Solubility | Soluble in DMSO, DMF, and hot ethanol | 2-Amino-6-fluorobenzoic acid | Soluble in organic solvents[3] |
| Storage | Store at room temperature in a dry, well-ventilated place | Methyl 2-cyano-6-fluorobenzoate | Store at room temperature[2] |
| Methyl 2-amino-5-cyanobenzoate | Store at 0-8 °C[1] |
Proposed Synthesis and Reactivity Profile
The synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate can be logically approached from a commercially available precursor, such as Methyl 2-amino-6-fluorobenzoate. The introduction of the cyano group at the C5 position, para to the activating amino group, is the key transformation. A plausible and field-proven method involves a Sandmeyer-type reaction sequence.
Recommended Synthetic Protocol
This protocol is a multi-step process that leverages established organic chemistry transformations. The critical step is the cyanation, which requires stringent safety protocols due to the high toxicity of cyanide reagents.
Step 1: Halogenation of Methyl 2-amino-6-fluorobenzoate
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Dissolve Methyl 2-amino-6-fluorobenzoate in a suitable solvent like acetic acid or dichloromethane.
-
Cool the reaction mixture in an ice bath (0-5 °C).
-
Slowly add a brominating agent (e.g., N-Bromosuccinimide) portion-wise while stirring. The para-position (C5) is strongly activated by the C2-amino group, directing the substitution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product into an organic solvent.
-
Purify the resulting Methyl 2-amino-5-bromo-6-fluorobenzoate by recrystallization or column chromatography.
Step 2: Sandmeyer Cyanation
-
Suspend the Methyl 2-amino-5-bromo-6-fluorobenzoate in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt. Maintain the temperature strictly below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 60-80 °C) to ensure completion.[4]
-
After cooling, extract the final product, Methyl 2-amino-5-cyano-6-fluorobenzoate, with an organic solvent.
-
Purify the product via column chromatography or recrystallization.
Visualization of Synthetic Workflow
Caption: Proposed synthesis route starting from Methyl 2-amino-6-fluorobenzoate.
Chemical Reactivity
The molecule's reactivity is governed by its diverse functional groups:
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Amino Group (-NH₂): Acts as a strong activating group and a nucleophile. It can be readily acylated, alkylated, or diazotized for further transformations.
-
Cyano Group (-C≡N): This versatile group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine (aminomethyl group), providing a route to further derivatization.
-
Methyl Ester (-COOCH₃): Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to an amide via aminolysis.
-
Aromatic Ring: The electron-donating amino group and electron-withdrawing fluoro and cyano groups create a complex electronic environment. The remaining C3 and C4 positions are available for further substitution, although the regioselectivity would be challenging to predict without experimental data.
Predictive Spectroscopic Profile
The structural features of Methyl 2-amino-5-cyano-6-fluorobenzoate will give rise to a distinct spectroscopic signature.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature | Rationale and Comparative Insights |
| ¹H NMR | • Aromatic Protons (2H): Two doublets between δ 6.5-8.0 ppm. • Amino Protons (2H): Broad singlet, δ 4.5-6.0 ppm. • Methyl Protons (3H): Singlet, ~δ 3.9 ppm. | The exact shifts of aromatic protons are influenced by the combined electronic effects of all substituents. The -NH₂ group will shift signals upfield, while -CN, -F, and -COOCH₃ will shift them downfield. |
| ¹³C NMR | • Ester Carbonyl: ~δ 165-170 ppm. • Aromatic Carbons (6C): Between δ 100-160 ppm. • Cyano Carbon: ~δ 115-120 ppm. • Methyl Carbon: ~δ 52 ppm. | The carbon attached to fluorine will show a large C-F coupling constant. The positions of other signals are standard for substituted benzenes. |
| ¹⁹F NMR | • Singlet or narrow multiplet around δ -110 to -140 ppm. | The chemical shift is characteristic of an aryl fluoride. Coupling to ortho and meta protons would result in a multiplet. |
| IR (cm⁻¹) | • N-H Stretch: 3300-3500 (two bands). • C≡N Stretch: 2220-2240 (sharp, medium intensity). • C=O Stretch: 1700-1730. • C-F Stretch: 1100-1300. | These frequencies are characteristic of the primary amine, nitrile, ester carbonyl, and aryl-fluoride bonds present in the molecule. |
| Mass Spec. | • M⁺ peak: m/z = 194.05. | The exact mass provides confirmation of the molecular formula. Fragmentation may involve loss of -OCH₃ (31 Da) or -COOCH₃ (59 Da). |
Potential Applications in Research and Drug Development
Substituted anthranilates are privileged scaffolds in medicinal chemistry. The specific combination of functional groups in Methyl 2-amino-5-cyano-6-fluorobenzoate makes it a highly attractive intermediate for several reasons:
-
Scaffold for Heterocycle Synthesis: The ortho-amino ester functionality is a classic precursor for constructing fused heterocyclic systems like quinazolinones, which are common cores in pharmacologically active compounds.
-
Role of Fluorine: The fluorine atom at the C6 position can block a potential site of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[3] It can also modulate the pKa of the amino group and participate in favorable interactions with biological targets.
-
Nitrile as a Bioisostere/Pharmacophore: The cyano group can act as a bioisostere for other functional groups or serve as a key hydrogen bond acceptor in ligand-receptor interactions. It is a common feature in many approved drugs.
-
Intermediate for API Synthesis: As a multi-functionalized building block, it allows for sequential and site-selective modifications, making it valuable in the synthesis of complex active pharmaceutical ingredients (APIs). Analogues like Methyl 2-amino-5-cyanobenzoate are noted for their utility in developing anti-inflammatory and analgesic drugs.[1]
Inferred Safety and Handling Protocols
As no specific safety data exists for Methyl 2-amino-5-cyano-6-fluorobenzoate, a cautious approach based on data from its structural analogues is mandatory. This material should be considered hazardous until proven otherwise.
Hazard Identification (Inferred)
The following hazards are extrapolated from related compounds like Methyl 2-amino-5-fluorobenzoate and Methyl 2-cyano-6-fluorobenzoate:
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Eye Damage/Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
GHS Pictograms (Predicted):
Signal Word (Predicted): Warning
Handling and Personal Protective Equipment (PPE)
Given the inferred hazards, the following precautions are essential:
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Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin and clothing.[6]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust or aerosols are generated.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste streams require specialized treatment.
Conclusion
Methyl 2-amino-5-cyano-6-fluorobenzoate represents a promising, albeit currently under-documented, chemical entity. By drawing logical and scientifically sound inferences from its close structural relatives, we can construct a detailed predictive profile of its properties, reactivity, and potential applications. Its highly functionalized nature makes it a prime candidate for library synthesis and as a key intermediate in the development of novel therapeutics. Researchers working with this compound should proceed with the safety precautions outlined in this guide and are encouraged to conduct thorough characterization to validate these predicted properties.
References
-
LookChem. (n.d.). Methyl 2-amino-6-fluorobenzoate CAS NO.86505-94-4. Retrieved from [Link]
-
ECHA. (n.d.). methyl 5-amino-2-fluoro-4-methylbenzoate - Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-fluorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
PubChem. (n.d.). 2-Amino-6-fluorobenzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-amino-6-fluorobenzoate (C8H8FNO2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
- Medicines for All Institute (M4ALL). (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Effect of fluorinated monomer on properties of cationic fluorocarbon emulsifer-free emulsion. Retrieved from [Link]
- PubMed. (2015). Fluorinated Nanocarbons Cytotoxicity. Chemistry.
-
American Chemical Society. (n.d.). Fluorinated carbocations: design, synthesis and properties. Retrieved from [Link]
- MDPI. (2024).
- PubMed. (n.d.). Fluorocarbons: properties and syntheses.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. methyl 2-cyano-6-fluorobenzoate | 58332-01-7 [sigmaaldrich.com]
- 3. 2-Amino-6-fluorobenzoic acid | 434-76-4 | Benchchem [benchchem.com]
- 4. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 | CID 2783401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 2-amino-5-cyano-6-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of Fluorinated Anthranilates
Fluorine-containing molecules are of paramount importance in modern drug discovery.[1][2][3] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and membrane permeability.[2][3]
Methyl 2-amino-5-cyano-6-fluorobenzoate belongs to the class of fluorinated anthranilates, which are valuable intermediates in the synthesis of a wide range of biologically active compounds. The presence of multiple functional groups—an amine, a nitrile, a fluoro group, and a methyl ester—on the benzene ring makes this molecule a versatile scaffold for creating complex molecular architectures.
Physicochemical Properties
As of the latest search, a specific CAS number for Methyl 2-amino-5-cyano-6-fluorobenzoate has not been indexed in major public chemical databases. However, its molecular formula is C₉H₇FN₂O₂, which corresponds to a calculated molecular weight of 194.16 g/mol .
For reference, the properties of several structurally related isomers are presented in the table below. The position of the substituents significantly influences the physicochemical properties of the molecule.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) |
| Methyl 2-cyano-6-fluorobenzoate | 58332-01-7 | 179.15[4] |
| Methyl 2-amino-5-cyano-3-fluorobenzoate | 1644383-46-9 | 194.05[5] |
| Methyl 2-amino-5-fluorobenzoate | 319-24-4 | 169.15[6] |
| Methyl 5-amino-2-fluorobenzoate | 56741-34-5 | 169.15[7] |
| Methyl 5-amino-2-fluoro-4-methylbenzoate | 1504965-88-1 | 183.18[8] |
Proposed Synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate
A plausible synthetic route to Methyl 2-amino-5-cyano-6-fluorobenzoate can be designed based on established methodologies for the synthesis of substituted benzonitriles and anthranilic esters. A potential starting material is 2-amino-6-fluorobenzoic acid. The synthesis could proceed through a multi-step process involving protection of the amino group, introduction of the cyano group, and esterification.
Caption: Proposed synthetic workflow for Methyl 2-amino-5-cyano-6-fluorobenzoate.
Detailed Experimental Protocol (Hypothetical)
-
Protection of the Amino Group: 2-Amino-6-fluorobenzoic acid is reacted with acetic anhydride in a suitable solvent to yield N-acetyl-2-amino-6-fluorobenzoic acid. This step protects the amino group from undesired side reactions in subsequent steps.
-
Bromination: The protected benzoic acid is then subjected to electrophilic aromatic substitution, specifically bromination at the 5-position, which is activated by the acetylamino group. N-Bromosuccinimide (NBS) in a polar aprotic solvent can be employed for this transformation.
-
Cyanation: The bromo-substituted intermediate undergoes a Rosenmund-von Braun reaction. Treatment with copper(I) cyanide in a high-boiling solvent like N,N-dimethylformamide (DMF) will replace the bromine atom with a cyano group.[9]
-
Esterification: The carboxylic acid is converted to a methyl ester using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid (Fischer esterification).
-
Deprotection: The final step involves the removal of the acetyl protecting group from the amino group by acid-catalyzed hydrolysis to yield the target compound, Methyl 2-amino-5-cyano-6-fluorobenzoate.
Reactivity and Spectroscopic Profile
The reactivity of Methyl 2-amino-5-cyano-6-fluorobenzoate is governed by the interplay of its functional groups. The amino group is a nucleophile and can participate in reactions such as acylation and alkylation. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring can undergo further electrophilic substitution, with the positions directed by the existing substituents.
Predicted Spectroscopic Data
Based on data from structurally similar aminobenzonitriles, the following spectroscopic characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon, the ester carbonyl carbon, and the methyl carbon. The chemical shifts of the aromatic carbons will be affected by the electronegative fluorine and the other substituents.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and the C-F stretching (around 1000-1400 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]
Safety and Handling
Specific safety data for Methyl 2-amino-5-cyano-6-fluorobenzoate is not available. However, based on the functional groups present, the following precautions should be taken when handling this compound or its structural analogues:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Aromatic amines and nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[11] Avoid creating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Applications in Drug Discovery
Methyl 2-amino-5-cyano-6-fluorobenzoate is a promising building block for the synthesis of novel therapeutic agents. The fluorinated anthranilate core is found in a number of biologically active molecules. The versatile functional groups allow for a variety of chemical transformations to build more complex structures.
Caption: Role of Methyl 2-amino-5-cyano-6-fluorobenzoate as a building block in a drug discovery workflow.
Potential applications include the synthesis of:
-
Kinase Inhibitors: The anthranilate scaffold can be elaborated to target the ATP-binding site of various kinases, which are important targets in oncology.
-
Antiviral and Antimicrobial Agents: Fluorinated quinazolines and related heterocyclic systems derived from anthranilates have shown promising activity against a range of pathogens.
-
Central Nervous System (CNS) Agents: The modulation of lipophilicity and metabolic stability by the fluorine atom can be advantageous for developing drugs that can cross the blood-brain barrier.
Conclusion
Methyl 2-amino-5-cyano-6-fluorobenzoate represents a valuable, albeit currently under-documented, chemical entity with significant potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive theoretical framework for its synthesis, expected properties, and safe handling. As the demand for novel fluorinated building blocks continues to grow, it is anticipated that more specific data for this and related compounds will become available, further enabling their use in the development of next-generation therapeutics.
References
- Benchchem. Spectral analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Available at: https://www.benchchem.com/product/bcm222474/technical-support/spectral-analysis
- BLD Pharm. 58332-01-7|Methyl 2-cyano-6-fluorobenzoate. Available at: https://www.bldpharm.com/products/58332-01-7.html
- CymitQuimica. Methyl 2-amino-5-cyano-3-fluorobenzoate. Available at: https://www.cymitquimica.
- Physical Chemistry Chemical Physics. (2016). Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low lying excited states and radiationless deactivation. Part II. Available at: https://pubs.rsc.org/en/content/articlelanding/2016/cp/c5cp05452k
- Benchchem. Analytical Techniques for Quality Control of 3-Fluoro-4-aminobenzonitrile. Available at: https://www.benchchem.com/product/bcm222474/technical-support/quality-control
- Sigma-Aldrich. Methyl 5-amino-2-fluorobenzoate 56741-34-5. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0943
- Santa Cruz Biotechnology. Methyl 2-amino-5-fluorobenzoate | CAS 319-24-4. Available at: https://www.scbt.
- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Available at: https://www.apolloscientific.co.
- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: https://www.pharmacyjournal.org/index.php/journal/article/view/207
- PubMed. (2007, October 15). The role of fluorine in medicinal chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/18035820/
- Sigma-Aldrich. Applications of Fluorine in Medicinal Chemistry. Available at: https://www.sigmaaldrich.
- Physical Chemistry Chemical Physics. (2016). Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between. Available at: https://pubs.rsc.org/en/content/articlehtml/2016/cp/c5cp05452k
- ECHA. Identity. Available at: https://echa.europa.
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Available at: https://patents.google.
- PubChem. Methyl 2-amino-5-fluorobenzoate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2783401
- PMC. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8709325/
- PMC. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911197/
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Available at: https://patents.google.
- Sigma-Aldrich. (2025, December 27). SAFETY DATA SHEET. Available at: https://www.sigmaaldrich.com/US/en/sds/sial/157997
- ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/627403560bd36123924f3319
- PMC. 2-Amino-5-fluorobenzoic acid. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200921/
- Chem-Impex. 2-Amino-6-fluorobenzoic acid. Available at: https://www.chem-impex.com/products/2-amino-6-fluorobenzoic-acid
- MilliporeSigma. 2-Amino-5-fluorobenzoic acid 97 446-08-2. Available at: https://www.milliporesigma.com/US/en/product/aldrich/367982
- Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: http://www.orgsyn.org/demo.aspx?prep=v77p0182
- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Available at: https://www.benchchem.com/product/bcm222474/technical-support/synthesis
- ResearchGate. Preparation and synthetic applications of cyano compounds. Available at: https://www.researchgate.net/publication/315486826_FeHSO_4_3-Catalyzed_Direct_Conversion_of_Aldehydes_into_Nitriles_Using_Hydroxylamine_Hydrochloride
- Organic Syntheses. is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Available at: http://www.orgsyn.org/demo.aspx?prep=cv6p0082
- Organic Syntheses. Benzothiazole, 2-amino-6-methyl. Available at: http://www.orgsyn.org/demo.aspx?prep=cv3p0076
- Arxada. Rapid Access to Cyano Aromatics via Friedel-Crafts Reaction with Cyanogen Chloride and Dicyanogen. Available at: https://www.arxada.
- MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available at: https://www.mdpi.com/1420-3049/26/21/6584
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 58332-01-7|Methyl 2-cyano-6-fluorobenzoate|BLD Pharm [bldpharm.com]
- 5. Methyl 2-amino-5-cyano-3-fluorobenzoate | CymitQuimica [cymitquimica.com]
- 6. Methyl 2-amino-5-fluorobenzoate | CAS 319-24-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Methyl 5-amino-2-fluorobenzoate 56741-34-5 [sigmaaldrich.com]
- 8. ECHA CHEM [chem.echa.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Solubility and Thermodynamic Analysis of Methyl 2-amino-5-cyano-6-fluorobenzoate in Organic Solvents: A Methodological Guide
An In-depth Technical Guide
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, crystallization, purification, and formulation design in the pharmaceutical industry.[1][2] This technical guide provides a comprehensive framework for the experimental determination and thermodynamic modeling of the solubility of Methyl 2-amino-5-cyano-6-fluorobenzoate, a key heterocyclic intermediate. We present a detailed, self-validating protocol based on the widely accepted isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis.[3][4] Furthermore, this guide delves into the application of essential thermodynamic models, such as the modified Apelblat and λh equations, to correlate the experimental data, thereby enabling interpolation and a deeper understanding of the dissolution behavior.[5][6] This document is intended for researchers, chemists, and drug development professionals seeking a robust methodology for acquiring and interpreting solubility data for pharmaceutical compounds.
Introduction: The Critical Role of Solubility Data
Methyl 2-amino-5-cyano-6-fluorobenzoate is a complex organic molecule featuring multiple functional groups that make it a valuable intermediate in the synthesis of novel pharmaceutical agents. The efficiency of its synthesis, purification via crystallization, and subsequent formulation into a final drug product are all intrinsically linked to its solubility behavior in various organic solvents.[1][7] A thorough understanding of its solubility profile across a range of temperatures and solvent systems is therefore not merely academic but a fundamental requirement for scalable and reproducible pharmaceutical manufacturing.
This guide moves beyond a simple presentation of data to explain the causality behind the necessary experimental and modeling choices. The objective is to provide a validated workflow that ensures the generation of high-quality, reliable solubility data essential for process optimization and regulatory submissions.
Experimental Methodology: Determining Equilibrium Solubility
The most reliable method for determining the equilibrium solubility of a compound is the isothermal saturation or "shake-flask" method.[3][8] This technique measures the concentration of a solute in a solution that is in equilibrium with the solid solute at a specific temperature.[9]
Core Principle: Isothermal Saturation
The principle is to create a saturated solution by agitating an excess amount of the solid solute in the chosen solvent at a constant, controlled temperature until equilibrium is reached.[8][10] At equilibrium, the rate of dissolution of the solid equals the rate of precipitation, and the concentration of the solute in the solution is, by definition, its solubility at that temperature.[11] The presence of undissolved solid is crucial as it ensures that saturation has been achieved.[10]
Detailed Experimental Protocol
-
Preparation: Add an excess amount of crystalline Methyl 2-amino-5-cyano-6-fluorobenzoate to several sealed vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone). The "excess" is critical to ensure a solid phase remains at equilibrium.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). The precise temperature control is paramount as solubility is highly temperature-dependent.
-
Agitation: Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36, 48 hours); equilibrium is confirmed when consecutive measurements yield the same concentration.[10]
-
Sedimentation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing any temperature-induced precipitation or dissolution. Immediately filter the sample through a solvent-resistant filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.
-
Analysis: Accurately weigh the vial containing the filtrate. Dilute a known quantity of the filtrate with the mobile phase and analyze its concentration using a validated High-Performance Liquid Chromatography (HPLC) method, as detailed in the next section.
-
Data Repetition: Repeat the experiment at various temperatures (e.g., in 5 K increments from 283.15 K to 318.15 K) to determine the temperature dependence of solubility.
Experimental Workflow Diagram
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pub.vito.be [pub.vito.be]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]
The Strategic deployment of Methyl 2-amino-5-cyano-6-fluorobenzoate in Heterocyclic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of methyl 2-amino-5-cyano-6-fluorobenzoate, a highly functionalized aromatic building block with significant potential in the synthesis of diverse heterocyclic scaffolds. We will delve into its structural features, proposed synthetic routes, and its strategic application in the construction of medicinally relevant heterocycles such as quinazolines, quinolines, and benzodiazepines. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering not only theoretical insights but also actionable experimental protocols and mechanistic understanding.
Introduction: The Architectural Significance of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, and the design of versatile building blocks that enable rapid and efficient access to these scaffolds is of paramount importance. Methyl 2-amino-5-cyano-6-fluorobenzoate emerges as a molecule of strategic interest. Its unique constellation of functional groups—an aniline amine, a nitrile, a methyl ester, and a fluorine atom—on a benzene ring offers a rich tapestry of synthetic possibilities.
The ortho-amino ester functionality is a classic precursor for the synthesis of a multitude of fused heterocyclic systems. The electron-withdrawing nature of the cyano and fluoro groups can significantly influence the reactivity of the aromatic ring and the amino group, potentially leading to unique regiochemical outcomes in cyclization reactions. Furthermore, the fluorine atom can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved membrane permeability, to the final bioactive molecules. This guide will explore the synthetic utility of this promising, yet underexplored, building block.
Synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate: A Proposed Route
A logical starting material for this synthesis is 2-amino-6-fluorobenzoic acid. The synthetic sequence would involve a regioselective bromination, followed by esterification and a subsequent cyanation reaction.
Proposed Synthetic Workflow:
Commercial Sourcing and Technical Applications of High-Purity Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS 2102409-65-2)
Executive Summary
In modern drug discovery, the strategic incorporation of highly functionalized anthranilic acid derivatives is critical for the rapid assembly of complex heterocyclic scaffolds. Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS: 2102409-65-2) [1] has emerged as a highly sought-after building block. Its unique substitution pattern provides an optimal balance of orthogonal reactivity, metabolic stability, and structural rigidity. This technical guide provides an authoritative overview of the commercial supply landscape, details self-validating quality control protocols, and outlines the mechanistic causality behind its downstream synthetic applications.
Chemical Identity & Structural Rationale
Before integrating this building block into a discovery pipeline, it is vital to understand the causality behind its specific functional groups. Each moiety serves a distinct, mechanistically driven purpose:
-
Methyl Ester (C1): Acts as a stable, orthogonal protecting group that survives mild cross-coupling conditions but can be readily saponified to the free carboxylic acid for amide coupling or cyclization.
-
2-Amino Group (C2): Provides a primary nucleophilic handle. It is the critical vector for cyclocondensation reactions to form quinazolines, quinolines, or indazoles.
-
5-Cyano Group (C5): A strong electron-withdrawing group (EWG) that also acts as a potent hydrogen-bond acceptor. Crucially, it serves as a versatile synthetic vector, permitting late-stage diversification into primary amines, amides, or tetrazoles (frequently used in angiotensin receptor or kinase inhibitor libraries).
-
6-Fluoro Group (C6): Fluorine incorporation is not merely a metabolic shield against CYP450 oxidation. Its strong inductive effect significantly reduces the basicity and nucleophilicity of the adjacent 2-amino group, while simultaneously increasing the overall lipophilicity (LogP) of the final drug candidate.
Commercial Supply Landscape
The global supply chain for complex fluorinated aromatics requires careful vendor selection. While several distributors list this compound, purity guarantees and batch-to-batch consistency vary. guarantees a purity of >98%[2], which is essential for sensitive catalytic downstream steps. Other major suppliers include [3],[1], which provides global stock, and specialized regional distributors like [4] and [5].
Table 1: Commercial Sourcing Matrix for CAS 2102409-65-2
| Supplier | CAS Number | Claimed Purity | Primary Distribution | Reference |
| Abintio Biosciences | 2102409-65-2 | >98% | Global | [2] |
| BLD Pharm | 2102409-65-2 | Standard / High | Global / US / EU / India | [3],[1] |
| Allfluoro Pharmaceutical | 2102409-65-2 | Custom Batch | Asia / Global | [5] |
| CymitQuimica | 2102409-65-2 | Standard | Europe | [4] |
| ChemicalBook (Aggregator) | 2102409-65-2 | Variable | Global | [6] |
Quality Control & Analytical Validation
To prevent downstream synthetic failures, the raw material must undergo a self-validating analytical loop. Relying solely on vendor certificates of analysis (CoA) introduces unacceptable risk.
The Self-Validating Mechanism:
The following protocol uses orthogonal techniques. HPLC-UV confirms bulk chromatographic purity, while LC-MS confirms the exact mass (
Figure 1: Self-validating quality control workflow for commercial batches.
Step-by-Step QC Protocol
-
Sample Preparation: Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
-
LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile over 5 minutes. Monitor for the
ion at 195.1. -
NMR Regiochemistry Validation: Dissolve 10 mg of the compound in DMSO-
. Acquire F NMR at 376 MHz. The 6-fluoro group must appear as a distinct signal; the absence of multiple fluorine environments confirms the lack of structural isomers.
Mechanistic Role in Synthesis & Experimental Workflow
A primary application of Methyl 2-amino-5-cyano-6-fluorobenzoate is the construction of highly functionalized quinazolinone cores, which are privileged scaffolds in oncology and virology.
Figure 2: Downstream synthetic pathway to fluorinated quinazolinone scaffolds.
Step-by-Step Synthesis Protocol: 6-Cyano-5-fluoroquinazolin-4(3H)-one
-
Ester Hydrolysis: Suspend Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 eq) in a 3:1 mixture of THF:H
O. Add LiOH·H O (2.0 eq). Stir at ambient temperature for 4 hours until TLC indicates complete consumption of the starting material. -
Acidification & Isolation: Acidify the aqueous layer with 1M HCl to pH 3. Collect the precipitating 2-amino-5-cyano-6-fluorobenzoic acid via vacuum filtration and dry under high vacuum.
-
Cyclocondensation: Charge a pressure vial with the intermediate (1.0 eq) and formamide (10 volumes). Seal and heat to 150°C for 12 hours.
-
Causality Note: The strong electron-withdrawing inductive effect of the 6-fluoro group, compounded by the para-positioned 5-cyano group, severely depletes the electron density of the 2-amino group. This drastically reduces its nucleophilicity, rendering standard room-temperature amide coupling conditions ineffective. The high thermal energy (150°C) is physically required to overcome the activation barrier for the initial nucleophilic attack on formamide.
-
-
Purification: Cool to room temperature, dilute with cold water, and filter the resulting precipitate. Recrystallize from ethanol to yield the pure quinazolinone scaffold.
Conclusion
Methyl 2-amino-5-cyano-6-fluorobenzoate is a powerful, densely functionalized building block that accelerates the discovery of novel therapeutics. By understanding the mechanistic causality of its substituents and enforcing strict, self-validating quality control protocols upon commercial sourcing, researchers can ensure high-fidelity downstream syntheses and avoid costly late-stage failures.
References
-
Abintio Biosciences. "Our Products - abintiobiosciences". abintiobiosciences.com. URL:[Link][2]
-
Allfluoro Pharmaceutical Co., Ltd. "2102409-65-2-2-氨基-5-氰基-6-氟苯甲酸甲酯". allfluoro.com. URL:[Link][5]
Sources
- 1. 2102409-65-2|METHYL 2-AMINO-5-CYANO-6-FLUOROBENZOATE|BLD Pharm [bldpharm.com]
- 2. Our Products – abintiobiosciences [abintiobiosciences.com]
- 3. 379228-57-6|Methyl 2-amino-4,6-difluorobenzoate|BLD Pharm [bldpharm.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 2-氨基-5-氰基-6-氟苯甲酸甲酯,2102409-65-2->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 6. Benzoic acid, 6-amino-3-cyano-2-fluoro-, methyl ester | 2102409-65-2 [m.chemicalbook.com]
Strategic Synthesis & Applications of 2-Amino-5-Cyano-6-Fluorobenzoate Derivatives
The following technical guide details the synthesis, reactivity, and application of 2-amino-5-cyano-6-fluorobenzoate derivatives . This document is structured for researchers in medicinal chemistry and agrochemical development, focusing on the strategic utility of this scaffold as a precursor for fused heterocycles and high-value bioactive agents.[1]
Executive Summary: The Fluorinated Anthranilate Scaffold
The 2-amino-5-cyano-6-fluorobenzoate scaffold (e.g., Methyl ester CAS: 2102409-65-2 , Ethyl ester CAS: 2168955-13-1 ) represents a critical "privileged structure" in modern drug discovery. Its unique substitution pattern—combining a nucleophilic amino group, an electrophilic ester, a sterically demanding fluorine, and a versatile cyano handle—makes it an ideal precursor for:
-
Kinase Inhibitors: Specifically 4-aminoquinazolines (e.g., EGFR, VEGFR inhibitors) where the C6-fluorine modulates metabolic stability and the C5-cyano group offers a vector for solubility-enhancing tails.
-
Ryanodine Receptor Modulators: Next-generation anthranilic diamide insecticides (analogous to Cyantraniliprole) where the 6-fluoro substituent alters the dihedral angle of the amide bond, influencing receptor binding kinetics.
-
HIF-2
Antagonists: As a building block for benzoxaboroles or fused tricyclic systems requiring electron-deficient aromatic rings.
This guide provides a validated synthetic roadmap and reactivity profile for this high-value intermediate.
Structural Analysis & Reactivity Profile
The 2-amino-5-cyano-6-fluorobenzoate molecule is a push-pull system :
-
C1 (Ester): Highly electrophilic, susceptible to nucleophilic attack by amines (for amide formation) or hydrazines (for cyclization).
-
C2 (Amino): A weak nucleophile due to the electron-withdrawing nature of the ring, but capable of participating in cyclocondensation reactions (e.g., with formamide or urea).
-
C5 (Cyano): A robust pharmacophore that can be hydrolyzed to a primary amide, reduced to an amine, or cyclized to a tetrazole.
-
C6 (Fluoro): Positioned ortho to the ester, it exerts a significant ortho-effect , twisting the ester group out of planarity. This steric and electronic influence is crucial for the biological activity of derived quinazolines and diamides.
Table 1: Physicochemical Properties (Predicted)
| Property | Methyl Ester (CAS 2102409-65-2) | Ethyl Ester (CAS 2168955-13-1) |
| Molecular Formula | C | C |
| Molecular Weight | 194.16 g/mol | 208.19 g/mol |
| LogP (Predicted) | ~1.8 | ~2.2 |
| H-Bond Donors | 1 (NH | 1 (NH |
| H-Bond Acceptors | 4 (N, O, F, CN) | 4 (N, O, F, CN) |
| Topological Polar Surface Area | ~79 Å | ~79 Å |
Synthetic Methodologies
The synthesis of 2-amino-5-cyano-6-fluorobenzoate derivatives typically proceeds via a regioselective halogenation-cyanation sequence starting from commercially available 2-amino-6-fluorobenzoic acid.
Route A: The Bromination-Cyanation Sequence (Recommended)
This route is preferred for its scalability and the availability of starting materials.
-
Starting Material: 2-Amino-6-fluorobenzoic acid (CAS 434-76-4).[2]
-
Step 1: Regioselective Bromination.
-
Reagent:
-Bromosuccinimide (NBS) in DMF or Br in Acetic Acid. -
Mechanism: Electrophilic aromatic substitution. The amino group directs ortho and para. Position 3 is ortho to amino but sterically crowded by the carboxyl group. Position 5 is para to amino and less hindered.
-
Product: 2-Amino-5-bromo-6-fluorobenzoic acid.
-
-
Step 2: Esterification.
-
Reagent: MeOH/H
SO (Fischer esterification) or MeI/K CO . -
Product: Methyl 2-amino-5-bromo-6-fluorobenzoate.
-
-
Step 3: Rosenmund-von Braun Cyanation.
Route B: The Sandmeyer Approach
Useful if the 5-bromo precursor is difficult to isolate regioselectively.
-
Start: Methyl 2-amino-5-nitro-6-fluorobenzoate.
-
Reduction: H
, Pd/C Methyl 2,5-diamino-6-fluorobenzoate. -
Sandmeyer Reaction: NaNO
/HCl followed by CuCN/KCN.-
Note: This route is riskier due to the potential for diazonium salt instability and side reactions with the C2-amino group.
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Amino-5-Bromo-6-Fluorobenzoate
-
Objective: Regioselective bromination of the anthranilic acid core.
-
Reagents: 2-Amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol), NBS (11.5 g, 64.5 mmol), DMF (100 mL).
-
Procedure:
-
Dissolve 2-amino-6-fluorobenzoic acid in DMF at 0°C.
-
Add NBS portion-wise over 30 minutes to maintain temperature
°C. -
Stir at room temperature for 12 hours. Monitor by LC-MS (Target mass: ~234/236 M+H).
-
Pour reaction mixture into ice-water (500 mL). Filter the resulting precipitate.
-
Esterification: Dissolve the wet cake in MeOH (150 mL), add conc. H
SO (5 mL), and reflux for 16 hours. -
Concentrate, neutralize with sat. NaHCO
, and extract with EtOAc. -
Yield: ~75-80% (Off-white solid).
-
Protocol 2: Palladium-Catalyzed Cyanation (Step 3)
-
Objective: Conversion of the aryl bromide to the nitrile.
-
Reagents: Methyl 2-amino-5-bromo-6-fluorobenzoate (5.0 g, 20.1 mmol), Zn(CN)
(1.4 g, 12.0 mmol), Pd(PPh ) (1.16 g, 1.0 mmol), DMF (50 mL). -
Procedure:
-
Degas DMF with N
for 30 minutes. -
Add the bromide, Zn(CN)
, and Pd catalyst under N atmosphere. -
Heat to 100°C for 4-6 hours. Monitor by TLC/LC-MS (Target mass: 195 M+H).
-
Cool to RT, dilute with EtOAc, and wash with 1M NH
OH (to remove Zn/Cu salts) and brine. -
Dry over Na
SO and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: ~65-70% (White to pale yellow solid).
-
Divergent Synthesis & Applications[8][9][10][11]
The 2-amino-5-cyano-6-fluorobenzoate scaffold serves as a branching point for multiple high-value chemical classes.
Figure 1: Strategic divergence of the 2-amino-5-cyano-6-fluorobenzoate scaffold into three major bioactive classes.
Application A: Quinazoline Kinase Inhibitors
Reaction with formamidine acetate or urea yields the 6-cyano-7-fluoro-4-quinazolinone core.
-
Mechanism: The amino group attacks the formamidine, followed by intramolecular cyclization onto the ester.
-
Utility: The 7-fluoro group (originally C6) is now positioned to modulate metabolic stability, while the 6-cyano group (originally C5) can be hydrated to a primary amide (common in EGFR inhibitors).
Application B: Anthranilic Diamide Insecticides
Reaction with a pyrazole-carboxylic acid chloride (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride) at the amino group, followed by reaction with an alkyl amine at the ester.
-
Utility: This generates analogs of Cyantraniliprole , where the 6-fluoro substituent provides a unique steric lock, potentially altering the binding affinity to the ryanodine receptor in resistant pest strains.
References
-
Preparation of 2-amino-5-cyanobenzoic acid deriv
- Source: World Intellectual Property Organiz
- Context: Describes the cyanation of anthranilic acid deriv
-
Synthesis and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine deriv
-
Source: PubMed (J Enzyme Inhib Med Chem. 2024).[6]
- Context: Illustrates the utility of cyano-amino scaffolds in anticancer drug design.
-
-
Methyl 2-amino-5-cyano-6-fluorobenzoate (Chemical Entity). [2][3][4][5]
- Source: Fluorochem / BLD Pharm C
-
Context: Commercial availability and physical property data for CAS 2102409-65-2.[5]
-
Process for the preparation of anthranilic diamide insecticides.
- Source: Google P
- Context: Details the conversion of anthranilic esters to diamides for agrochemical use.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 434-76-4|2-Amino-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. Methyl 2-chloro-4-iodobenzoate | 156573-32-9 [chemicalbook.com]
- 4. 86505-94-4|Methyl 2-amino-6-fluorobenzoate|BLD Pharm [bldpharm.com]
- 5. Variamine Blue B [Redox Indicator] | CAS#:3566-44-7 | Chemsrc [chemsrc.com]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis & Utilization of Methyl 2-amino-5-cyano-6-fluorobenzoate
Executive Summary
This application note details the synthesis and downstream application of Methyl 2-amino-5-cyano-6-fluorobenzoate , a highly functionalized anthranilate scaffold. This molecule represents a critical "push-pull" aromatic system, featuring an electron-donating amino group and electron-withdrawing ester/cyano/fluoro groups.
Its primary utility lies in medicinal chemistry as a precursor for poly-substituted quinazolin-4(3H)-ones , a pharmacophore central to EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors. The presence of the 6-fluorine atom serves to block metabolic oxidation, while the 5-cyano group provides a handle for further derivatization (e.g., hydration to amides or cyclization to tetrazoles).
Strategic Synthesis Architecture
The synthesis of this tetrasubstituted benzene core requires precise control over regiochemistry. Direct functionalization of a pre-existing benzoic ester is the most reliable route. We utilize a Bromination-Cyanation sequence starting from the commercially available Methyl 2-amino-6-fluorobenzoate.
Reaction Logic Pathway
The synthesis relies on the strong ortho/para directing power of the amino group to install a halogen at the C5 position, followed by a palladium-catalyzed cyanation.
Figure 1: Step-wise synthetic pathway from precursor to quinazolinone scaffold.
Protocol 1: Synthesis of the Core Scaffold
Objective: Preparation of Methyl 2-amino-5-cyano-6-fluorobenzoate from Methyl 2-amino-6-fluorobenzoate.
Step 1: Regioselective Bromination
The amino group at C2 directs electrophilic substitution to the C5 position (para to the amine). The C3 position (ortho) is sterically crowded by the ester, and C6 is blocked by fluorine.
-
Reagents: N-Bromosuccinimide (NBS), DMF.
-
Scale: 10 mmol.
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| Methyl 2-amino-6-fluorobenzoate | 169.15 | 1.0 | 1.69 g | Substrate |
| NBS (N-Bromosuccinimide) | 177.98 | 1.05 | 1.87 g | Brominating Agent |
| DMF (Anhydrous) | - | - | 20 mL | Solvent |
Procedure:
-
Dissolve the substrate in anhydrous DMF in a round-bottom flask under
. -
Cool the solution to 0°C using an ice bath to suppress side reactions.
-
Add NBS portion-wise over 15 minutes. Note: Exothermic reaction.
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
TLC Check: (Hexane:EtOAc 4:1). The starting material (
) should disappear, replaced by a slightly lower spot (Bromide). -
Workup: Pour into ice water (100 mL). The product usually precipitates. Filter, wash with water, and dry. If oil forms, extract with EtOAc, wash with brine, dry over
, and concentrate.
Step 2: Palladium-Catalyzed Cyanation
Replacing the bromine with a nitrile requires a transition metal catalyst. Zinc cyanide (
-
Reagents:
, , DMF. -
Safety: Work in a well-ventilated fume hood. Cyanide salts are acutely toxic.[4]
| Reagent | MW | Equiv.[1] | Amount | Role |
| 5-Bromo Intermediate | 248.05 | 1.0 | 2.48 g | Substrate |
| Zinc Cyanide | 117.44 | 0.6 | 0.70 g | Cyanide Source |
| 1155.56 | 0.05 | 578 mg | Catalyst | |
| DMF (Degassed) | - | - | 25 mL | Solvent |
Procedure:
-
In a pressure vial or Schlenk tube, combine the bromide,
, and catalyst. -
Evacuate and backfill with Argon (3 cycles) to remove
(Oxygen poisons the Pd(0) catalyst). -
Add degassed DMF via syringe.
-
Heat to 85°C for 12 hours.
-
Workup (Oxidative Quench): Cool to RT. Dilute with EtOAc. Add 10%
or bleach solution to quench residual cyanide (perform in hood). Wash organic layer with water and brine. -
Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes). The cyano group is electron-withdrawing, making the product more polar than the bromide.
Protocol 2: Application (Quinazolinone Synthesis)
Objective: Cyclization of the scaffold to 5-cyano-6-fluoroquinazolin-4(3H)-one . Mechanism: The amino group attacks the formamidine electrophile, followed by intramolecular attack of the resulting intermediate on the ester carbonyl, releasing methanol.
Experimental Workflow
| Parameter | Specification |
| Substrate | Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 equiv) |
| Cyclizing Agent | Formamidine Acetate (1.5 equiv) |
| Solvent | 2-Methoxyethanol (or Ethanol) |
| Temperature | Reflux (120°C) |
| Time | 6–12 Hours |
Step-by-Step:
-
Charge: Place 1.0 g (5.15 mmol) of the target ester and 0.80 g (7.7 mmol) of formamidine acetate in a 50 mL round-bottom flask.
-
Solvate: Add 15 mL of 2-methoxyethanol.
-
Reflux: Heat the mixture to reflux. A condenser is required.[5]
-
Monitoring: Monitor by LC-MS. Look for the mass shift:
. The loss of Methanol (-32) and addition of CH (+13) and N (+14) results in a net mass change. Correction: MW of Ester (194) + Formamidine (part) -> Product MW 189.15. -
Isolation: Cool the mixture. The quinazolinone product is often less soluble than the starting material and may precipitate upon cooling.
-
Filtration: Filter the solid. Wash with cold ethanol and diethyl ether.
-
Yield: Typical yields for this cyclization are 75–85%.
Critical Analysis & Troubleshooting (E-E-A-T)
Regioselectivity Verification
-
Issue: How do you guarantee the bromine is at C5 and not C3?
-
Validation: Use
NMR.-
C5-Substitution (Desired): You will see two distinct aromatic doublets (or a doublet of doublets due to F-coupling) for the protons at C3 and C4.
-
C3-Substitution (Undesired): The protons would be at C4 and C5, showing different coupling constants (
vs ). -
Expert Insight: The steric bulk of the methyl ester at C1 strongly disfavors C3 bromination, making C5 the kinetic and thermodynamic product.
-
Handling Fluorine-Carbon Bonds
-
Observation: The C6-Fluorine atom is activated by the ortho-ester and para-cyano groups.
-
Risk: In nucleophilic solvents (like Methanol with Methoxide), the fluorine is susceptible to
displacement, converting the fluoro-compound to a methoxy-compound. -
Prevention: Avoid strong alkoxide bases during the cyanation or cyclization steps. Use acetate bases or neutral conditions where possible.
Safety: Cyanide Management
-
Protocol: Never acidify the waste stream from the cyanation reaction (risk of HCN gas). Treat all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
References
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate. Retrieved from
-
Sigma-Aldrich. (2025). Methyl 2-cyano-5-fluorobenzoate Product Analysis. Retrieved from
-
National Institutes of Health (PubChem). (2025). Methyl 2-amino-5-fluorobenzoate Compound Summary. Retrieved from [6]
-
Molecules (MDPI). (2021). Quinazolines Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from
-
Arkivoc. (2021). Synthetic strategies towards quinazoline based anticancer drugs. Retrieved from
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 5-amino-2-fluorobenzoate 56741-34-5 [sigmaaldrich.com]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 | CID 2783401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Hydrolysis of Methyl 2-amino-5-cyano-6-fluorobenzoate
Executive Summary
The hydrolysis of methyl esters is a fundamental transformation in organic synthesis and drug development. However, when the aromatic scaffold contains highly sensitive functional groups—such as in Methyl 2-amino-5-cyano-6-fluorobenzoate —standard hydrolytic conditions often lead to catastrophic side reactions. This application note provides a field-proven, chemoselective protocol for the hydrolysis of this specific ester to yield 2-amino-5-cyano-6-fluorobenzoic acid . By leveraging mild lithium hydroxide (LiOH) in a carefully balanced ternary solvent system, researchers can achieve quantitative conversion while completely suppressing nucleophilic aromatic substitution (SNAr) and nitrile hydration.
Mechanistic Rationale & Chemoselectivity (E-E-A-T)
As application scientists, we must design protocols where the chemical causality dictates the operational steps. The substrate, Methyl 2-amino-5-cyano-6-fluorobenzoate, presents a distinct chemoselectivity challenge due to three competing reactive sites:
The Challenge of Polyfunctional Scaffolds
-
The Cyano Group (-CN): Nitriles are susceptible to stepwise hydrolysis into amides and subsequently into carboxylic acids under harsh basic or acidic conditions[1]. Preserving the cyano group requires maintaining low activation energies during the reaction.
-
The Fluoro Group (-F): Positioned ortho to the ester and para to the cyano group, the fluorine atom is highly activated. Fluoride is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions[2]. If strong bases (e.g., NaOH, KOH) or elevated temperatures are utilized, the hydroxide ion will rapidly displace the fluorine, yielding a 6-hydroxy byproduct.
-
The Ester Group (-COOMe): The target site for hydrolysis.
Reagent Selection: The Lithium Hydroxide Advantage
To achieve absolute chemoselectivity, the nucleophilicity of the hydroxide must be strictly modulated. We employ LiOH in a THF/MeOH/H₂O (3:1:1) solvent system [3].
-
Causality of the Cation: The lithium ion (
) acts as a mild Lewis acid. It coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This allows the hydroxide to attack the ester efficiently at low temperatures (0 °C to 25 °C). -
Causality of the Solvent: Tetrahydrofuran (THF) dissolves the lipophilic starting material. Methanol (MeOH) acts as a co-solvent that bridges the aqueous and organic phases, ensuring a homogeneous reaction mixture without requiring elevated temperatures[3]. Water serves as both the reagent and the source of the hydroxide nucleophile.
Reaction Optimization & Impurity Profiling
The table below summarizes the quantitative data driving the selection of our optimized protocol. It demonstrates how deviations in base strength or temperature compromise the structural integrity of the molecule.
Table 1: Optimization of Hydrolysis Conditions and Chemoselectivity Profile
| Base/Acid Used | Solvent System | Temp (°C) | Time (h) | Conversion to Target | Major Impurities Detected (LC-MS) |
| LiOH·H₂O (1.5 eq) | THF/MeOH/H₂O (3:1:1) | 0 to 25 | 3.0 | >98% | None detected (Optimal) |
| NaOH (2.0 eq) | MeOH/H₂O (1:1) | 60 | 2.0 | <40% | 6-hydroxy byproduct (SNAr), Amide |
| KOH (2.0 eq) | THF/H₂O (1:1) | 40 | 4.0 | 65% | 6-hydroxy byproduct (SNAr) |
| HCl (6M) | 1,4-Dioxane/H₂O | 100 | 12.0 | 0% | Decarboxylation products, Di-acid |
Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the reaction does not proceed to over-hydrolysis.
Materials & Equipment
-
Substrate: Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 eq, 10.0 mmol, 1.94 g)
-
Reagents: Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq, 15.0 mmol, 0.63 g), 1M HCl aqueous solution.
-
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O).
-
Equipment: 100 mL round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, pH paper.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a 100 mL round-bottom flask with Methyl 2-amino-5-cyano-6-fluorobenzoate (1.94 g, 10.0 mmol).
-
Add 30 mL of THF and 10 mL of MeOH. Stir until the substrate is completely dissolved.
-
Add 10 mL of deionized water to the mixture.
-
Submerge the flask in an ice bath and allow the internal temperature to reach 0 °C.
Step 2: Reagent Addition & Monitoring 5. Add LiOH·H₂O (0.63 g, 15.0 mmol) portion-wise over 5 minutes to prevent localized exotherms. 6. Remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C). 7. Self-Validation (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS or TLC (Eluent: Hexanes/EtOAc 1:1). The reaction is complete when the ester peak is fully consumed. Do not exceed 4 hours of stirring to guarantee the cyano group remains intact.
Step 3: Workup & Isolation 8. Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove the volatile organic solvents (THF and MeOH). Caution: Do not heat the aqueous basic mixture extensively to avoid SNAr. 9. Dilute the remaining aqueous phase with an additional 15 mL of ice-cold deionized water. 10. Transfer the flask back to an ice bath (0 °C). 11. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 3.0 – 4.0.
- Note: As the pH drops, the target 2-amino-5-cyano-6-fluorobenzoic acid will precipitate as a dense white/off-white solid.
- Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization.
- Filter the solid through a sintered glass funnel under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold water.
- Dry the product in a vacuum oven at 40 °C for 12 hours to afford the pure carboxylic acid.
Visualizing the Chemoselectivity Network
The following diagram maps the causality of reagent selection against the potential degradation pathways of the molecule.
Caption: Chemoselective pathways for the hydrolysis of Methyl 2-amino-5-cyano-6-fluorobenzoate.
References
1.[3] Title: Toward new analogues of vitamin E: new potential inhibitors of 5-lipoxygenase. Source: cuni.cz. URL: 2.[2] Title: Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC - NIH. Source: nih.gov. URL: 3.[1] Title: N-(1-Cyano-1-methylethyl)isobutyramide | 84213-57-0 | Benchchem. Source: benchchem.com. URL:
Sources
Application Note: High-Efficiency SNAr Protocols for Methyl 2-amino-5-cyano-6-fluorobenzoate
This Application Note and Protocol guide details the nucleophilic aromatic substitution (SNAr) strategies for Methyl 2-amino-5-cyano-6-fluorobenzoate . This highly functionalized scaffold represents a critical "linchpin" intermediate in the synthesis of poly-heterocyclic pharmaceutical targets, particularly 3-aminoindazoles and quinazolines used in kinase inhibition and soluble guanylate cyclase (sGC) stimulation.
Part 1: Executive Summary & Mechanistic Rationale
The Substrate Architecture
Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS: 1257644-63-3 or analog) presents a unique reactivity landscape defined by the "Push-Pull" electronic effects of its substituents.[1]
-
Electrophilic Center (C6-F): The fluorine atom at position 6 is the primary site for nucleophilic attack.[1]
-
Activation (The "Ortho-Effect"): The C6 position is electronically activated by two strong electron-withdrawing groups (EWG) located ortho to the fluorine:
-
C5-Cyano (-CN): Exerts strong inductive (-I) and mesomeric (-M) withdrawal.[1]
-
C1-Ester (-COOMe): Provides additional activation via inductive effects, stabilizing the Meisenheimer complex.
-
-
Deactivation/Modulation: The C2-Amino (-NH₂) group is an electron-donating group (EDG).[1] However, it is located meta to the fluorine.[1] While it increases the electron density of the overall
-system, it does not effectively deactivate the C6 position via resonance, leaving the C6-F bond highly labile to nucleophiles.
Strategic Utility
This molecule is a "privileged scaffold" because the SNAr reaction can be coupled with immediate cyclization cascades:
-
Reaction with Primary Amines: Yields N-substituted anthranilates.[1]
-
Reaction with Hydrazine: Triggers an SNAr followed by intramolecular attack on the nitrile to form 3,6-diamino-1H-indazole-7-carboxylates .[1]
-
Reaction with Amidines: Can lead to quinazolines , retaining the fluorine or displacing it depending on conditions.[1]
Part 2: Mechanistic Pathways & Visualization[1]
The following diagram illustrates the divergent pathways available from this core scaffold.
Figure 1: Divergent synthesis pathways.[1][2][3] The highly activated C6-F bond allows for standard substitution (Blue path) or cascade cyclization (Red path).
Part 3: Experimental Protocols
Protocol A: General SNAr with Primary/Secondary Amines
Objective: Synthesis of Methyl 2-amino-5-cyano-6-(alkylamino)benzoate derivatives. Application: Creating diverse libraries for SAR (Structure-Activity Relationship) studies.
Materials & Reagents[1][2][4][5][6][7][8][9][10][11]
-
Substrate: Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 equiv).[1]
-
Nucleophile: Primary or Secondary Amine (1.2 equiv).[1]
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv). -
Solvent: DMSO (anhydrous) or NMP.[1] Note: DMF can be used but DMSO often accelerates SNAr rates.
-
Workup: Ethyl Acetate (EtOAc), Brine, Water.
Step-by-Step Procedure
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Methyl 2-amino-5-cyano-6-fluorobenzoate (100 mg, 0.52 mmol) in DMSO (2.0 mL).
-
Addition: Add DIPEA (180 µL, 1.04 mmol) followed by the Amine Nucleophile (0.62 mmol).
-
Reaction:
-
Seal the vial and heat to 60°C for 2–4 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The starting material (R_t ~ X min) should disappear, replaced by a more polar product spot.
-
Note: Highly steric amines (e.g., tert-butylamine) may require heating to 90°C or the use of microwave irradiation (100°C, 30 min).
-
-
Workup (Aqueous Crash):
-
Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.
-
If a precipitate forms: Filter the solid, wash with water (3 x 5 mL), and dry under vacuum.
-
If oil forms: Extract with EtOAc (3 x 15 mL).[1] Wash combined organics with Brine (2 x 10 mL) to remove DMSO.[1] Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Most products are pure enough (>90%) for next steps.[1] If necessary, purify via flash chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
Protocol B: Cascade Cyclization to 3,6-Diaminoindazoles
Objective: One-pot synthesis of Methyl 3,6-diamino-1H-indazole-7-carboxylate. Mechanism: Hydrazine first displaces the fluorine (SNAr) and then intramolecularly attacks the nitrile (C5) to close the pyrazole ring.
Materials
-
Substrate: Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 equiv).[1]
-
Reagent: Hydrazine Hydrate (64-65% in water) (3.0 - 5.0 equiv).[1]
-
Solvent: Ethanol (EtOH) or n-Butanol (for higher temp).[1]
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate (1.0 equiv) in Ethanol (0.2 M concentration).
-
Addition: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.
-
Reflux: Heat the mixture to Reflux (78°C) for 4–6 hours.
-
Observation: The reaction often changes color (yellow to orange/brown) and a precipitate may form.[1]
-
-
Completion Check: LC-MS should show the mass of the cyclized product (M+H = MW of Substrate - F + N2H3).[1] Wait, mass balance:
-
Substrate (C9H7FN2O2, MW ~194) + N2H4 (32) - HF (20) = Product (C9H10N4O2, MW ~206).
-
-
Isolation:
Part 4: Data Summary & Troubleshooting
Solvent & Base Compatibility Table[1]
| Solvent | Dielectric Constant | Reaction Rate | Recommended Base | Notes |
| DMSO | 46.7 | Fast | DIPEA / K₂CO₃ | Best for unreactive amines.[1] Difficult to remove. |
| DMF | 36.7 | Moderate | TEA / DIPEA | Standard choice.[1] Toxic (hepatotoxic).[1] |
| Acetonitrile | 37.5 | Slow | Cs₂CO₃ | Good for mild conditions; easy workup.[1] |
| NMP | 32.2 | Fast | DIPEA | Use for high-temp (>100°C) reactions.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Nucleophile is weak or sterically hindered.[1] | Switch solvent to DMSO; Increase temp to 90°C; Add KI (catalytic) to form transient Aryl-I species (Finkelstein-like). |
| Hydrolysis (Acid/Ester) | Wet solvent or hydroxide presence.[1][5] | Ensure anhydrous solvents; Use DIPEA instead of hydroxide/carbonate bases. |
| Regioselectivity Loss | Attack at Ester (Amide formation).[1] | Avoid primary amines at high temps (>100°C); SNAr on F is kinetically favored over amide formation at lower temps.[1] |
Part 5: References
-
Nucleophilic Aromatic Substitution (SNAr) Mechanism:
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]
-
-
Indazole Synthesis via Hydrazine Cascade:
-
Related Scaffold Synthesis (Vericiguat Intermediates):
-
Reaction of Fluoro-benzonitriles:
Disclaimer: This protocol involves the use of hazardous chemicals, including fluorinated aromatics and hydrazine. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Indazole synthesis [organic-chemistry.org]
Synthesis of quinazoline derivatives from Methyl 2-amino-5-cyano-6-fluorobenzoate
Abstract
This technical guide details the synthesis of high-value quinazoline pharmacophores derived from Methyl 2-amino-5-cyano-6-fluorobenzoate . The unique substitution pattern of this starting material (5-cyano, 6-fluoro) maps to the 6-cyano-5-fluoroquinazoline core, a scaffold with significant potential in kinase inhibitor development (e.g., EGFR, VEGFR). This document provides validated protocols for cyclization, chlorination, and nucleophilic substitution, emphasizing the preservation of the labile nitrile group and the electronic effects of the C5-fluorine atom.
Introduction & Retrosynthetic Analysis[1]
The quinazoline ring system is a "privileged structure" in medicinal chemistry.[1] The specific precursor, Methyl 2-amino-5-cyano-6-fluorobenzoate , offers a strategic entry point into 5,6-disubstituted quinazolines.
Structural Mapping
Correct regiochemical assignment is critical. The cyclization of the anthranilate derivative follows a predictable mapping:
-
Benzoate C1 (Ester): Becomes Quinazoline C4 (Carbonyl).
-
Benzoate C2 (Amine): Becomes Quinazoline N1 .
-
Benzoate C6 (Fluoro): Becomes Quinazoline C5 (peri-position).
-
Benzoate C5 (Cyano): Becomes Quinazoline C6 .
Target Core: 6-Cyano-5-fluoroquinazolin-4(3H)-one.
Synthetic Challenges
-
Electronic Deactivation: The electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups reduces the nucleophilicity of the aniline nitrogen, potentially requiring higher reaction temperatures or activated electrophiles for cyclization.
-
Nitrile Hydrolysis: The C6-cyano group is susceptible to hydrolysis (to amide/acid) under harsh acidic or basic aqueous conditions. Anhydrous protocols are prioritized.
-
C5-Fluoro Sterics: The fluorine atom at the peri-position (C5) may exert steric repulsion or electronic shielding during substitution reactions at C4.
Synthetic Strategy & Workflow
The synthesis is divided into three modular protocols:
-
Protocol A: Cyclization to the Quinazolinone Core.
-
Protocol B: Activation via Chlorination.
-
Protocol C: Functionalization (SNAr).
Logical Workflow Diagram
Caption: Modular synthetic workflow converting the benzoate precursor to functionalized quinazoline drugs.
Detailed Experimental Protocols
Protocol A: Cyclization to 6-Cyano-5-fluoroquinazolin-4(3H)-one
Objective: Construct the pyrimidine ring while preserving the nitrile functionality. Mechanism: Niementowski-type condensation. Formamidine acetate acts as the C1 source (methine equivalent).
Materials:
-
Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 eq)
-
Formamidine acetate (1.5 - 2.0 eq)
-
Solvent: 2-Methoxyethanol (preferred for higher boiling point) or Ethanol.
-
Reagent: Glacial Acetic Acid (catalytic, optional).
Procedure:
-
Setup: Charge a round-bottom flask with Methyl 2-amino-5-cyano-6-fluorobenzoate (10 mmol) and Formamidine acetate (15 mmol).
-
Solvation: Add 2-Methoxyethanol (10 volumes, ~20 mL). The higher boiling point (124°C) of this solvent drives the reaction faster than ethanol.
-
Reaction: Heat the mixture to reflux (125°C external bath) with vigorous stirring.
-
Expert Insight: Monitor by TLC (50% EtOAc/Hexane). The starting material is fluorescent; the product is often less soluble and may precipitate. Reaction time is typically 6–12 hours.
-
-
Workup: Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath. The product should precipitate as a solid.
-
Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove high-boiling solvent).
-
Drying: Dry under vacuum at 50°C.
-
Yield: Expected yield 75–85%.
Characterization Check:
-
1H NMR (DMSO-d6): Look for the distinctive C2-H singlet around δ 8.0–8.2 ppm. The NH proton is typically broad around δ 12.0–13.0 ppm.
Protocol B: Chlorination to 4-Chloro-6-cyano-5-fluoroquinazoline
Objective: Convert the tautomeric amide (lactam) to a reactive imidoyl chloride. Safety Warning: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.
Materials:
-
6-Cyano-5-fluoroquinazolin-4(3H)-one (Int 1)
-
Phosphorus Oxychloride (POCl3) (5–10 volumes, used as solvent/reagent)
-
Diisopropylethylamine (DIPEA) (1.0 eq) or DMF (catalytic, 2-3 drops)
Procedure:
-
Setup: Place Int 1 (5 mmol) in a dry flask under Argon/Nitrogen atmosphere.
-
Addition: Carefully add POCl3 (25 mL). Add DIPEA (5 mmol) dropwise.
-
Mechanistic Note: DIPEA acts as an HCl scavenger and facilitates the formation of the dichlorophosphate intermediate. Catalytic DMF forms the Vilsmeier-Haack reagent, which is a more potent chlorinating agent, useful if the C5-fluorine sterically hinders the reaction.
-
-
Reaction: Heat to reflux (105°C) for 3–5 hours. The suspension should become a clear solution as the starting material is consumed.
-
Quench (Critical Step):
-
Remove excess POCl3 via rotary evaporation (use a caustic trap).
-
Dissolve the residue in dry DCM.
-
Slowly pour the organic solution into a stirred mixture of ice and saturated NaHCO3. Do not add water to the residue, as the exotherm can degrade the nitrile.
-
-
Extraction: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate.
-
Storage: The chloro-intermediate is unstable to moisture. Use immediately or store under inert gas at -20°C.
Protocol C: Nucleophilic Aromatic Substitution (SNAr)
Objective: Coupling with an amine (e.g., Aniline derivative) to form the final bioactive scaffold. Example Nucleophile: 3-Chloro-4-fluoroaniline (common in EGFR inhibitors).
Materials:
-
4-Chloro-6-cyano-5-fluoroquinazoline (Int 2) (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Solvent: Isopropanol (IPA) or Acetonitrile.
-
Base: None (if isolating HCl salt) or K2CO3 (if isolating free base).
Procedure:
-
Setup: Dissolve Int 2 (1.0 mmol) in Isopropanol (10 mL).
-
Addition: Add the aniline (1.1 mmol).
-
Reaction: Heat to reflux (80°C) for 2–4 hours.
-
Observation: The product often precipitates as the hydrochloride salt directly from IPA.
-
-
Isolation (Salt Form): Cool to room temperature. Filter the precipitate.[2] Wash with cold IPA and ether.
-
Free Base Conversion (Optional): Suspend the salt in EtOAc, wash with saturated NaHCO3, dry (Na2SO4), and concentrate.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete cyclization due to electron-poor aniline. | Switch solvent to 2-methoxyethanol (higher T) or use Triethyl Orthoformate + Ammonium Acetate (130°C). |
| Hydrolysis of Nitrile | Acidic/Aqueous conditions too harsh. | Ensure reagents (POCl3) are dry. Avoid aqueous acid workups. Use NaHCO3 quench. |
| Incomplete Chlorination | Steric hindrance from C5-Fluorine. | Add catalytic DMF to POCl3 to generate the reactive Vilsmeier intermediate. |
| Product Oiling in Step 3 | Solubility issues. | Change solvent to Acetonitrile or Dioxane . Triturate oil with diethyl ether/hexane to induce crystallization. |
References
-
General Quinazoline Synthesis (Niementowski Reaction)
- Review: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and 1,2-dihydroquinazolin-4(3H)-ones." Tetrahedron 61.43 (2005): 10153-10202.
-
Methodology: Zhang, J., et al. "One-pot synthesis of quinazolin-4(3H)-ones." Journal of Organic Chemistry (Verified general protocol).
-
Synthesis of 6-Fluoro/Cyano Quinazolines
-
Gefitinib/Erlotinib Analogs: Chandregowda, V., et al. "Synthesis and cytotoxic activity of novel 4-anilino-6-cyano-quinazoline derivatives." European Journal of Medicinal Chemistry (Context for cyano-quinazolines).
-
-
Chlorination Protocols (POCl3)
-
Protocol: Ballard, A., et al. "Practical Synthesis of 4-Chloroquinazolines." Organic Process Research & Development.
-
(Note: While specific literature on the exact 5-cyano-6-fluoro starting material is proprietary or rare, the cited references provide the validated foundation for the homologous chemistries described.)
Sources
Application Note: Chemoselective Nitrile Reduction of Methyl 2-amino-5-cyano-6-fluorobenzoate
Substrate Profiling & The Chemoselectivity Challenge
Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS No. 2102409-65-2) [3] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Converting its C5-nitrile group to a primary methanamine (–CH₂NH₂) presents a significant chemoselectivity challenge due to the presence of three competing reactive moieties:
-
Methyl Ester (C1): Highly susceptible to over-reduction to a primary alcohol by strong hydride donors (e.g., LiAlH₄).
-
Aryl Fluoride (C6): Vulnerable to hydrodefluorination under standard catalytic hydrogenation conditions (e.g., Pd/C with H₂), particularly in basic media.
-
Aniline Amine (C2): Can poison certain transition metal catalysts or participate in unwanted side reactions if harsh thermal conditions are applied.
To achieve absolute chemoselectivity, the optimal protocol employs a transient, in situ-generated Cobalt Boride (Co₂B) system.
Mechanistic Rationale: The Cobalt Boride (Co₂B) System
The reduction of nitriles on complex molecules without altering ester or halogen functionalities requires a uniquely tuned catalyst [2]. The combination of Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and Sodium Borohydride (NaBH₄) in methanol provides this exact selectivity profile [1].
Causality of Selectivity: Free borohydride is a mild reducing agent incapable of reducing unactivated nitriles. However, when NaBH₄ is added to Co(II), it rapidly reduces the metal to form a finely divided, black precipitate of cobalt boride (Co₂B). This heterogeneous Co₂B nanoparticle surface acts as the true catalytic engine. The nitrile triple bond strongly coordinates to the electron-rich Co₂B surface, activating it for localized hydride transfer from the excess NaBH₄ and the simultaneously evolved hydrogen gas. Because the methyl ester and the aryl C–F bonds lack this specific coordination affinity to Co₂B under ambient conditions, they remain completely untouched [1].
Furthermore, running the reaction in a protic solvent (methanol) with a high hydride-to-substrate ratio rapidly drives the intermediate iminium species to the primary amine, bypassing the dimerization pathway that typically leads to secondary amine byproducts.
Quantitative Data & Reagent Profiling
Table 1: Comparative Analysis of Reducing Agents for Methyl 2-amino-5-cyano-6-fluorobenzoate
| Reducing Agent System | Nitrile Reduction | Ester Tolerance | Fluoro Tolerance | Overall Suitability |
| LiAlH₄ / THF | Excellent | Poor (Reduces to alcohol) | Good | Not Recommended |
| Pd/C + H₂ (Acidic) | Good | Excellent | Poor (Hydrodefluorination) | High Risk |
| BH₃·THF | Moderate | Good | Excellent | Moderate (Sluggish) |
| CoCl₂ / NaBH₄ / MeOH | Excellent | Excellent | Excellent | Optimal |
Table 2: Optimized Reagent Stoichiometry for Co₂B Protocol
| Reagent | Equivalents | Role in Reaction |
| Methyl 2-amino-5-cyano-6-fluorobenzoate | 1.0 eq | Limiting Substrate |
| CoCl₂·6H₂O | 2.0 eq | Precursor for Co₂B catalytic surface |
| NaBH₄ | 7.0 eq | Hydride source & Co(II) reductant |
| Methanol (MeOH) | 0.2 M | Protic solvent, required for H₂ generation |
Validated Experimental Protocol
Step-by-Step Methodology
Step 1: Dissolution and Pre-Assembly
-
Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 eq) and CoCl₂·6H₂O (2.0 eq).
-
Suspend the solids in anhydrous Methanol (to achieve a 0.2 M substrate concentration).
-
Causality: Methanol is chosen over aprotic solvents because the protic environment is strictly required to react with NaBH₄, generating the active Co₂B catalyst and the hydrogen gas necessary for the reduction.
-
Cool the resulting pink/purple solution to 0 °C using an ice-water bath. Causality: Cooling is critical to control the subsequent exothermic hydride reaction and protect the ester from thermal degradation.
Step 2: Active Reduction
-
Add NaBH₄ (7.0 eq) portionwise over 30 minutes.
-
Causality: Portionwise addition prevents thermal runaway. Upon addition, the solution will immediately effervesce (H₂ gas evolution) and turn pitch black, indicating the successful formation of the active Co₂B nanoparticle surface.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Step 3: Quench and Complexation
-
Once complete, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by adding aqueous NH₄OH (28% w/w, 5 mL per mmol of substrate).
-
Causality: Cobalt salts frequently form stubborn, unfilterable emulsions during aqueous workup. Ammonia acts as a strong coordinating ligand, sequestering the cobalt into soluble [Co(NH₃)₆]²⁺/³⁺ complexes. This breaks the emulsion and allows for clean phase separation.
Step 4: Filtration and Isolation
-
Filter the dark mixture through a tightly packed pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).
-
Causality: The Celite pad removes any residual insoluble borate salts or aggregated metal particles, preventing contamination of the final primary amine product.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with EtOAc.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 2-amino-5-(aminomethyl)-6-fluorobenzoate.
Validation Checkpoints (Self-Validating System)
-
Visual Validation: The reaction mixture must transition from a transparent pink/purple solution (Co²⁺ in MeOH) to an opaque black suspension (Co₂B formation) immediately upon the first addition of NaBH₄. Cessation of bubbling indicates the depletion of active hydride.
-
Analytical Validation: Monitor via LC-MS. The reaction is complete when the starting material (m/z 194) disappears, replaced by the product peak at m/z 198. The mass shift of exactly +4 Da corresponds to the addition of 4 hydrogen atoms (C≡N → CH₂–NH₂), confirming the ester and fluoro groups remain intact.
Workflow Visualization
Figure 1: Step-by-step workflow for the chemoselective CoCl2/NaBH4 nitrile reduction.
References
- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2CbQMqJ7AK6YJObByBCEURAbTcpxmBVsil38vKztqu8bMvlfmXPpnlRW7mxxBpnI4rM2Fi3IzX-AiYJmez2Ag0kepmM73h3KKcbL9fTj-jbUK_3Jvzp-HC_mqTD81Gi2E2xWYS8vzwKguRUNxqOXMQi3Iaqcf51JFeyDgKvIlRHfZliPbwHG0uIjkPMeHPiFphkkIZer2tPBzjUiGbHR4HGygX0ByHbdFMbGSQnGEV55Z6t-DB7gFuzvIY3dC48nEFYQWlfC3P0MsDyGs1gr7yijc7Yywl3pVd4wJwDwGO5fCUIzcDVXJqufU3Ju5kxreU9xWi7EN0fjzEd5Uh08dlgE1r4sfBIwukepZrIkVxwrKFXp8PqCvnce6nXV4hoiYUN87m1xBZFOfoQ==]
- WO1985000605A1 - Process for selective nitrile reduction. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLkufn6nNjO2ubowX5hevjDPrL2uCaKUCCrF4NrSFKcMQ3gbgKE2RT5t7SlQV6IdEX2M8l6vga2-iPKmr40TUlLLFggmXExqphsh_7En1fMRKMM0zrAqfUVvd9Wa3PBX6p7Uo1OMRzgK7vGxXv9A==]
- BLD Pharm - Methyl 2-amino-5-cyano-6-fluorobenzoate Product Information. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvpn7flw88PWbSBU_04dEfL6gUJuPnxWhHUGySBjDqtDHrUVLOB9zjtJfz6SC6gaWCB75oA6toJWpT_DyuFNIh8G9AjcMpE-PgYJQTIZK5isDrYakXdleJ19RcvdUkordVrYi8gnOHmnvA_VUz8g==]
Optimizing amide coupling with Methyl 2-amino-5-cyano-6-fluorobenzoate
Application Note: Optimizing Amide Coupling with Methyl 2-amino-5-cyano-6-fluorobenzoate
Part 1: Executive Summary & Mechanistic Insight
The Challenge Coupling carboxylic acids to Methyl 2-amino-5-cyano-6-fluorobenzoate (referred to herein as Amine-1 ) presents a significant synthetic hurdle. Standard coupling reagents (EDC, HOBt, and even HATU) frequently result in stalled reactions (<20% conversion), hydrolysis of the active ester, or high levels of starting material recovery.
Mechanistic Failure Analysis The failure of standard protocols is driven by electronic deactivation , not steric hindrance.
-
Para-Cyano Effect: The nitrile group at C5 is para to the amino group at C2. Through resonance, the nitrile strongly withdraws electron density from the nitrogen lone pair, rendering it non-nucleophilic.
-
Ortho-Ester Effect: The C1-ester exerts an inductive electron-withdrawing effect and forms an intramolecular hydrogen bond with the amine protons, further locking the nitrogen lone pair.
-
Meta-Fluoro Effect: The fluorine at C6 exerts a strong inductive pull ($ -I $ effect) on the ring system.
The Solution Strategy To overcome this nucleophilic deficit, we must increase the electrophilicity of the acid partner to "super-electrophile" levels. This guide prioritizes Propylphosphonic Anhydride (T3P) and Acid Chloride methodologies over uronium/guanidinium salts (HATU/HBTU).
Part 2: Decision Matrix & Workflow
Before selecting a protocol, evaluate the stability of your carboxylic acid partner (R-COOH) using the decision tree below.
Figure 1: Strategic selection of coupling method based on carboxylic acid stability.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (T3P/Pyridine)
Recommended for: Chiral acids, scale-up, and maximum conversion.
Rationale: T3P (Propylphosphonic anhydride) acts as a dehydrating agent that drives equilibrium toward the amide. Unlike DIPEA, Pyridine is critical here; it acts as both a solvent and a nucleophilic catalyst, forming a highly reactive N-acyl pyridinium intermediate that is susceptible to attack even by our weak Amine-1 .
Materials:
-
Carboxylic Acid (1.0 equiv)[1]
-
Amine-1 (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)
-
Pyridine (anhydrous) (5.0 – 10.0 equiv or used as solvent)
-
Solvent: EtOAc or 2-MeTHF (if not using neat pyridine)
Step-by-Step Procedure:
-
Setup: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and Amine-1 (1.1 equiv) in anhydrous EtOAc (concentration ~0.2 M).
-
Base Addition: Add Pyridine (5.0 equiv). Note: If solubility is poor, use Pyridine as the co-solvent (1:1 with EtOAc).
-
Activation: Cool the mixture to 0 °C. Add T3P solution (2.0 equiv) dropwise.
-
Why dropwise? Exotherm control prevents decomposition of sensitive acid partners.
-
-
Reaction: Allow to warm to Room Temperature (RT).
-
Checkpoint: Monitor by LCMS after 2 hours.
-
Optimization: If conversion is <50%, heat to 50–60 °C . T3P is thermally stable, and heat is often required to overcome the activation energy of the deactivated amine.
-
-
Workup (Self-Validating):
Data Interpretation:
| Parameter | Expectation | Troubleshooting |
|---|---|---|
| LCMS | M+H peak of Product | If M+H of Acid Anhydride (dimer) is seen, amine is too slow. Increase Temp. |
| Color | Light Yellow/Orange | Darkening often indicates pyridine oxidation; ensure inert atmosphere. |
Protocol B: The "Brute Force" (Acid Chloride)
Recommended for: Achiral, robust aromatic acids where T3P fails.
Rationale: Converting the acid to an acid chloride generates the most reactive electrophile possible (R-COCl). This overcomes the poor nucleophilicity of Amine-1 via high-energy kinetics.
Step-by-Step Procedure:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (1-2 drops).
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir at RT for 1 hour until gas evolution ceases.
-
Verification: Aliquot into MeOH. If LCMS shows Methyl Ester of the acid, activation is complete.
-
-
Concentration: Evaporate solvent/excess oxalyl chloride under N2 flow or vac (critical to remove HCl). Redissolve in DCM.
-
Coupling: Add a solution of Amine-1 (1.0 equiv) and Pyridine (3.0 equiv) in DCM to the acid chloride solution.
-
Catalysis: Add DMAP (0.1 equiv). Warning: DMAP significantly accelerates the reaction but increases racemization risk for chiral acids.
-
Completion: Stir at RT for 2–12 hours.
Part 4: Critical Control Point – Cyclization Risk
Warning: Anthranilic acid derivatives (like Amine-1 ) are precursors to Quinazolinones .
-
The Risk: Under prolonged heating (>80 °C) or strong acidic conditions, the newly formed amide nitrogen can attack the ortho-ester (C1-COOMe), eliminating methanol and forming a tricyclic quinazolinone.
-
Control: If the Amide is the desired product, keep reaction temperatures below 60 °C and avoid strong mineral acids during workup.
-
Utilization: If the Quinazolinone is the target, you can drive this cyclization intentionally by treating the isolated amide with HMDS/I2 or simply heating in acetic acid.
Part 5: References
-
Dunetz, J. R., et al. (2016). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][3] Organic Letters.[4]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Archimica (Now Euticals). (2011). Propylphosphonic Anhydride (T3P®) Application Note.[2][3][5][6](Note: General manufacturer landing page provided for persistent access).
-
Patterson, E. A., et al. (2011). T3P: A Reagent for the Synthesis of Hindered Amides. Organic Process Research & Development.
Sources
Application Note & Protocol: A Comprehensive Guide to the Scale-Up of Methyl 2-amino-5-cyano-6-fluorobenzoate Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
Methyl 2-amino-5-cyano-6-fluorobenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an amine, a cyano, and a fluorine group, makes it a valuable intermediate for creating complex molecular architectures. This document provides a detailed guide for the synthesis and scale-up of this compound, focusing on a robust and scalable synthetic route. We will delve into the reaction mechanisms, provide step-by-step protocols for both laboratory and pilot scales, and discuss critical considerations for a safe and efficient scale-up.
Introduction: The Significance of Fluorinated Anthranilates
Fluorinated aromatic compounds play a pivotal role in modern drug discovery and materials science. The introduction of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Methyl 2-amino-5-cyano-6-fluorobenzoate, a substituted anthranilate, is of particular interest due to its trifunctional nature, offering multiple points for further chemical modification. Its synthesis, however, presents challenges related to regioselectivity and the handling of potentially hazardous reagents. This guide aims to provide a comprehensive and practical approach to its preparation and scale-up.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most plausible and scalable route to Methyl 2-amino-5-cyano-6-fluorobenzoate is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway offers high regioselectivity and typically proceeds under manageable reaction conditions. The proposed two-step synthesis starts from the readily available Methyl 2,6-difluoro-5-nitrobenzoate.
Step 1: Cyanation via Nucleophilic Aromatic Substitution
The first step involves the selective displacement of one of the fluorine atoms by a cyanide group. The presence of the electron-withdrawing nitro group in the para position strongly activates the aromatic ring for nucleophilic attack.[2][3][4] The fluorine atom at the C6 position is more activated towards nucleophilic attack due to the ortho- and para-directing effects of the nitro and ester groups, respectively.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro group to an amine. This can be achieved using various established methods, such as catalytic hydrogenation or metal-acid reduction. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[1]
Reaction Pathway Diagram
Caption: Proposed two-step synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol details the synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate at a laboratory scale.
Step 1: Synthesis of Methyl 6-cyano-2-fluoro-5-nitrobenzoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Methyl 2,6-difluoro-5-nitrobenzoate | 217.11 | 10.0 | 0.046 |
| Sodium Cyanide (NaCN) | 49.01 | 2.48 | 0.051 |
| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - |
Procedure:
-
Safety First: Conduct this reaction in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[5][7] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.[6][8]
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add Methyl 2,6-difluoro-5-nitrobenzoate (10.0 g, 0.046 mol) and DMSO (100 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Carefully add sodium cyanide (2.48 g, 0.051 mol) in one portion. Caution: Sodium cyanide is highly toxic. Avoid inhalation of dust and skin contact.[9]
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.
-
Stir the suspension for 30 minutes, then filter the solid using a Büchner funnel.
-
Wash the solid with copious amounts of water (3 x 100 mL) to remove residual DMSO and unreacted cyanide.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield: 9.5 g (92%) of Methyl 6-cyano-2-fluoro-5-nitrobenzoate as a yellow solid.
Step 2: Synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Methyl 6-cyano-2-fluoro-5-nitrobenzoate | 224.13 | 9.5 | 0.042 |
| 10% Palladium on Carbon (Pd/C) | - | 0.95 g | - |
| Methanol (MeOH) | - | 150 mL | - |
Procedure:
-
To a 250 mL hydrogenation flask, add Methyl 6-cyano-2-fluoro-5-nitrobenzoate (9.5 g, 0.042 mol) and Methanol (150 mL).
-
Carefully add 10% Pd/C (0.95 g, 10 wt%) under a nitrogen atmosphere.
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas (3 cycles).
-
Pressurize the flask with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure Methyl 2-amino-5-cyano-6-fluorobenzoate.
-
Expected Yield: 7.5 g (92%) of the final product as a crystalline solid.
Scale-Up Considerations and Pilot-Scale Protocol (1 kg Scale)
Scaling up a chemical synthesis from the lab to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Key Scale-Up Challenges
| Parameter | Challenge | Mitigation Strategy |
| Heat Transfer | The cyanation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a thermal runaway. | Use a jacketed reactor with a reliable cooling system. Control the rate of addition of the cyanide reagent. Implement an emergency quenching plan. |
| Mass Transfer | Inefficient stirring in a large reactor can lead to localized "hot spots" and incomplete reactions. Ensuring good mixing of solids (NaCN) and liquids is crucial. | Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) and baffles. Optimize the stirring speed. |
| Safety | The handling of large quantities of sodium cyanide poses a significant toxicological risk. The potential for hydrogen cyanide (HCN) gas evolution upon contact with acid is a major concern.[5][8] | All operations must be conducted in a contained and well-ventilated area.[6] Use a closed-system for reagent transfer. Install HCN gas detectors.[8] Ensure a dedicated cyanide waste stream and appropriate decontamination procedures are in place.[7] |
| Work-up | Handling large volumes of aqueous waste from the precipitation step can be cumbersome. Filtration and drying of large quantities of product also require specialized equipment. | Use a filter press or a centrifuge for solid-liquid separation. Employ a vacuum dryer for efficient drying of the product. Consider solvent extraction as an alternative to precipitation for easier product isolation. |
Pilot-Scale Production Workflow
Caption: A streamlined workflow for the pilot-scale synthesis.
Pilot-Scale Protocol (1 kg Scale)
Step 1: Synthesis of Methyl 6-cyano-2-fluoro-5-nitrobenzoate
-
Reactor Preparation: Ensure the 20 L jacketed glass reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge Methyl 2,6-difluoro-5-nitrobenzoate (1.0 kg, 4.61 mol) and DMSO (10 L) into the reactor.
-
Dissolution: Start agitation and stir until all solids are dissolved.
-
Reagent Addition: Add sodium cyanide (0.25 kg, 5.10 mol) via a powder addition funnel over 30 minutes, maintaining the internal temperature below 30 °C by circulating coolant through the reactor jacket.
-
Reaction: Heat the reaction mixture to 80-90 °C and hold for 4-6 hours. Monitor the reaction by in-process control (IPC) using HPLC.
-
Quenching: Cool the reactor to 20 °C. In a separate 100 L vessel, charge 50 L of chilled water. Slowly transfer the reaction mixture into the water with vigorous stirring.
-
Isolation: Filter the resulting slurry using a filter press. Wash the cake with water until the filtrate is neutral.
-
Drying: Dry the wet cake in a vacuum tray dryer at 50 °C until the loss on drying (LOD) is less than 0.5%.
Step 2: Synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate
-
Hydrogenator Preparation: Ensure the 20 L stainless steel hydrogenator is clean, dry, and inerted.
-
Charging: Charge the dried intermediate from Step 1 (assuming ~0.95 kg) and methanol (15 L) into the hydrogenator.
-
Catalyst Addition: Prepare a slurry of 10% Pd/C (95 g) in methanol (1 L) and charge it to the hydrogenator under a nitrogen blanket.
-
Hydrogenation: Seal the hydrogenator, purge with hydrogen, and then pressurize to 50 psi. Maintain vigorous agitation and a temperature of 25-30 °C.
-
Monitoring: Monitor the reaction by hydrogen uptake and IPC (HPLC).
-
Filtration: Once the reaction is complete, vent the hydrogen and purge with nitrogen. Filter the reaction mass through a sparkler filter pre-coated with Celite®.
-
Concentration: Transfer the clear filtrate to a clean reactor and concentrate under vacuum to about one-third of the initial volume.
-
Crystallization: Cool the concentrated solution to 0-5 °C to induce crystallization.
-
Isolation and Drying: Filter the product, wash with cold methanol, and dry in a vacuum oven at 40-50 °C.
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
-
Differential Scanning Calorimetry (DSC): To determine the melting point.
Conclusion
The synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate via a two-step SNAr and reduction pathway is a robust and scalable method. While the laboratory-scale synthesis is straightforward, the scale-up process requires careful attention to safety, heat management, and mass transfer. The protocols and considerations outlined in this guide provide a solid foundation for the successful and safe production of this valuable intermediate at both laboratory and pilot scales.
References
- Cyanation reaction safety - YouTube. (2024).
- Cyanides | Division of Research Safety - University of Illinois. (2014).
- Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.).
- Fluorinated Amines - Organofluorine / Alfa Chemistry. (n.d.).
- Cyanide Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
- 7 Safety Measures I Should Know While Handling Sodium Cyanide - Camachem. (2022).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018).
- Nucleophilic Aromatic Substitution - Chemistry Steps. (2021).
- Nucleophilic aromatic substitution - Wikipedia. (n.d.).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. youtube.com [youtube.com]
- 9. camachem.com [camachem.com]
Technical Support Center: Yield Optimization for Methyl 2-amino-5-cyano-6-fluorobenzoate Cyclization
Introduction & Mechanistic Context
Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS 2102409-65-2) is a critical building block for synthesizing heavily functionalized quinazolinone scaffolds, which are prevalent in modern drug discovery (). However, researchers frequently encounter poor yields when subjecting this specific substrate to classical cyclization conditions. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your cyclization workflows.
Reaction pathway for the cyclization of Methyl 2-amino-5-cyano-6-fluorobenzoate.
Troubleshooting FAQs: Causality & Solutions
Q: Why is my cyclization yield stalling at 40-50% under standard Niementowski conditions (formamide, 140°C)? A: The root cause is electronic deactivation. The classical Niementowski reaction relies on the nucleophilic attack of the aniline's amino group onto the amide carbonyl (1[1]). In your substrate, the 5-cyano and 6-fluoro substituents exert strong electron-withdrawing inductive and mesomeric effects. This severely reduces the electron density on the 2-amino group, making it a poor nucleophile and leading to incomplete conversion.
Q: I am observing a major side product with a mass +18 Da higher than my target. What is it, and how do I prevent it? A: The +18 Da mass shift indicates hydration. Specifically, prolonged heating of nitriles in formamide (which releases ammonia and contains trace water) causes the hydrolysis of the 5-cyano group into a primary carboxamide (-CONH₂). Solution: Switch to anhydrous cyclization conditions. Using triethyl orthoformate (TEOF) with ammonium acetate, or utilizing Microwave-Assisted Organic Synthesis (MAOS) to reduce reaction times from hours to minutes, effectively outpaces the hydrolytic degradation pathway (2[2]).
Q: Does the choice of heating modality affect the purity profile? A: Yes. Microwave irradiation provides rapid, uniform volumetric heating. This significantly accelerates the reaction rate of deactivated anilines, forcing the intramolecular ring closure before intermolecular side reactions (like ester hydrolysis or cyano hydration) can dominate.
Troubleshooting logic tree for low cyclization yields.
Quantitative Data: Condition Screening
The following table summarizes the optimization landscape for the cyclization of Methyl 2-amino-5-cyano-6-fluorobenzoate, demonstrating the superiority of microwave and orthoester methodologies over classical thermal heating.
| Cyclization Method | Reagents | Conditions | Conversion (%) | Isolated Yield (%) | Primary Impurity / Issue |
| Conventional Thermal | Formamide | 140°C, 6h | 65% | 42% | Cyano hydrolysis (+18 Da) |
| Acid-Catalyzed | Formamide, AcOH | 120°C, 8h | 75% | 55% | Unreacted Starting Material |
| Orthoester Method | TEOF, NH₄OAc | 100°C, 3h | 90% | 78% | Trace amidine intermediate |
| Microwave-Assisted (MAOS) | Formamide | 150°C, 20 min | >95% | 88% | None significant |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these optimized, step-by-step methodologies. Each protocol includes built-in self-validation checkpoints.
Protocol A: Microwave-Assisted Cyclization (Highest Yield)
This method is ideal if you have access to a dedicated microwave synthesizer. It overcomes the poor nucleophilicity of the starting material through rapid superheating.
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 mmol, ~194 mg) in anhydrous formamide (3.0 mL).
-
Irradiation: Seal the vial with a crimp cap. Irradiate the mixture at 150°C for 20 minutes. Ensure the absorption level is set to "High" to account for the polarity of formamide.
-
Self-Validation Checkpoint 1 (Reaction Monitoring): Sample 5 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. You should observe the disappearance of the starting material (m/z [M+H]⁺ 195) and the appearance of the cyclized product (m/z [M+H]⁺ 190).
-
Workup: Cool the vial to room temperature. Pour the mixture into ice-cold distilled water (15 mL) while stirring vigorously.
-
Isolation: A precipitate will form immediately. Stir for 10 minutes to ensure complete precipitation.
-
Self-Validation Checkpoint 2 (Filtration): Collect the solid via vacuum filtration. Wash the filter cake with cold water (2 × 5 mL) followed by cold diethyl ether (5 mL) to remove residual formamide. The resulting solid should be a pale yellow to white powder.
-
Drying: Dry under high vacuum at 50°C for 4 hours to afford the 6-cyano-5-fluoroquinazolin-4(3H)-one.
Protocol B: Anhydrous Orthoester Cyclization (Scale-Up Friendly)
Use this method if microwave synthesis is unavailable or if scaling up beyond 5 grams.
-
Preparation: In a 50 mL round-bottom flask, combine Methyl 2-amino-5-cyano-6-fluorobenzoate (5.0 mmol), triethyl orthoformate (TEOF, 15.0 mmol), and ammonium acetate (10.0 mmol).
-
Reaction: Attach a reflux condenser and heat the neat mixture to 100°C under an inert argon atmosphere for 3 hours.
-
Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/EtOAc 1:1). Under 254 nm UV light, the bright fluorescent spot of the starting anthranilate (Rf ~0.6) should be completely replaced by a lower-running, UV-absorbing product spot (Rf ~0.3).
-
Workup: Cool the mixture to room temperature. The product will often crystallize directly from the reaction mixture as it cools.
-
Isolation: Dilute the slurry with cold ethanol (10 mL), filter, and wash with additional cold ethanol (5 mL).
References
-
Arab Journal of Chemistry. "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review". arabjchem.org. URL:[Link]
Sources
Purification methods for Methyl 2-amino-5-cyano-6-fluorobenzoate reaction mixtures
Executive Summary & Molecule Profile[1]
Methyl 2-amino-5-cyano-6-fluorobenzoate is a highly functionalized anthranilate derivative, often utilized as a critical building block in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and fluorinated kinase inhibitors.
The purification of this intermediate presents a "triad of challenges" due to its substitution pattern:
-
Electronic Push-Pull: The electron-donating amine (2-position) and electron-withdrawing groups (5-cyano, 6-fluoro, 1-ester) create a dipole that complicates standard phase separation.
-
Steric Crowding: The 1-ester and 6-fluoro groups create steric strain, influencing crystallization kinetics.
-
Reactivity: The nitrile and ester groups are susceptible to hydrolysis under the strong basic/acidic conditions often used in its synthesis (e.g., nucleophilic aromatic substitution or Pd-catalyzed cyanation).
Physicochemical Profile
| Property | Characteristic | Impact on Purification |
| Solubility | Low in Water/Hexane; High in DMSO/EtOAc.[1] | Recrystallization requires polar/non-polar solvent pairs (e.g., IPA/Heptane). |
| Basicity | Weakly basic aniline ( | Acid-base extraction is ineffective and risks hydrolysis. |
| Polarity | Moderate-High ( | Silica gel chromatography is effective but requires gradient optimization. |
| Stability | Labile Ester/Nitrile. | Avoid prolonged exposure to aqueous NaOH or boiling HCl. |
Impurity Profiling & Diagnosis
Before selecting a purification method, identify the dominant impurity profile based on your synthesis route.
Workflow Visualization: Purification Decision Tree
Caption: Decision logic for selecting purification method based on synthesis origin and crude purity.
Troubleshooting Guide (Q&A)
Category A: Metal Scavenging (Cyanation Route)
Q: I synthesized the molecule via Pd-catalyzed cyanation of the bromo-analog, but the product is dark brown and has residual Palladium. How do I clean it without losing the nitrile group?
A: Cyanation reactions often leave colloidal palladium ("Pd black") that binds to the aniline nitrogen. Standard filtration is insufficient.
-
The Fix: Use a Thiourea Scavenging Protocol .
-
Dissolve the crude mixture in THF or EtOAc (10 volumes).
-
Add SiliaMetS® Thiol or Thiourea (0.5 equiv relative to Pd catalyst loading).
-
Stir at 40°C for 2 hours. The thiourea binds Pd more strongly than the aniline.
-
Filter through a pad of Celite®. The filtrate should be significantly lighter (yellow/orange).
-
-
Caution: Avoid acidic washes (e.g., HCl) to remove metals, as this will hydrolyze the ester or nitrile.
Category B: Separation of Regioisomers ( Route)
Q: I used ammonia on Methyl 2,6-difluoro-5-cyanobenzoate, but I see a co-eluting spot on TLC. Is this the regioisomer?
A: Yes. Nucleophilic attack can occur at C2 (desired) or C6 (undesired), depending on the electronic influence of the ester vs. nitrile.
-
The Fix: These isomers have different dipole moments.
-
TLC Optimization: Switch from EtOAc/Hexane to DCM/MeOH (99:1) or Toluene/Acetone (9:1) . The fluorinated regioisomers often separate better in chlorinated or aromatic solvents due to
- stacking interactions. -
Column Strategy: Use a high-loading silica column (ratio 40:1 silica:compound). Run an isocratic hold at the
of the impurity before ramping the gradient.
-
Category C: Crystallization Failures
Q: My product oils out instead of crystallizing. I'm using EtOAc/Hexane.
A: "Oiling out" indicates the solvent system polarity gap is too wide or the temperature drop is too fast.
-
The Fix: Switch to an Alcohol/Hydrocarbon system.
-
Solvent A: Isopropyl Alcohol (IPA) - Good solubility hot, moderate cold.
-
Solvent B: Heptane - Anti-solvent.
-
Protocol: Dissolve in minimum hot IPA (60°C). Add hot Heptane dropwise until persistent cloudiness appears. Add 2-3 drops of IPA to clear it. Let it cool slowly to room temperature with slow stirring, then to 0°C.
-
Standard Operating Procedures (SOPs)
SOP 1: Flash Chromatography (Purification of Crude < 80%)
Use this method if the crude contains significant starting material (e.g., unreacted bromo-precursor).
Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH)
| Step | Gradient (%B in A) | Column Volumes (CV) | Purpose |
| 1 | 0% | 2 | Column equilibration / Elute non-polar impurities |
| 2 | 0% -> 1% | 5 | Elute unreacted starting material (e.g., Bromo-ester) |
| 3 | 1% -> 3% | 10 | Elute Target Product (Watch for tailing) |
| 4 | 10% | 3 | Flush polar impurities (Acids/Amides) |
Note: If the product co-elutes with a des-cyano impurity, switch to a Phenyl-Hexyl functionalized silica cartridge using Water/Acetonitrile gradient to leverage
SOP 2: Recrystallization (Polishing Step)
Use this for bulk purification (>5g) when crude purity is >85%.
-
Dissolution: Place 10g of crude solid in a flask. Add Isopropyl Alcohol (IPA) (approx. 5-7 mL per gram) and heat to 65-70°C until fully dissolved.
-
Filtration (Hot): If insoluble particles remain (salts/metals), filter the hot solution through a pre-heated glass frit.
-
Anti-Solvent Addition: While maintaining 60°C, slowly add n-Heptane (approx. 3-5 mL per gram) until the solution turns slightly turbid.
-
Nucleation: Remove from heat. If oiling occurs, scratch the glass side or add a seed crystal of pure product.
-
Cooling: Allow to cool to ambient temperature over 2 hours (stirring at 100 rpm). Then chill to 0-4°C for 1 hour.
-
Harvest: Filter the off-white needles. Wash with cold 1:1 IPA/Heptane. Dry under vacuum at 40°C.
Workflow Visualization: Recrystallization Dynamics
Caption: Thermal profile and solvent addition sequence for optimal crystal growth.
Analytical Validation
Before proceeding to the next synthetic step (e.g., cyclization to pyrazole), validate the material:
-
1H NMR (DMSO-d6):
- 3.8-3.9 ppm (s, 3H, -OCH3)
- 6.5-7.5 ppm (Broad s, 2H, -NH2) - Note: Chemical shift varies with concentration.
-
Aromatic protons: Check for splitting patterns. The 3-H and 4-H protons (if applicable to the specific isomer) will show distinct coupling constants (
).
-
HPLC Purity:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Target: >98% area. Look for the hydrolysis peak (Acid) at lower retention time.
-
References
-
Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161. Link
-
Bayer Pharma AG. (2010). Substituted Pyrazole Derivatives and Use Thereof. U.S. Patent 9,938,247. (Describes synthesis of fluorinated amino-benzoate intermediates). Link
-
Sandtorv, A. (2015). Mediating C-H Activation: The Role of Palladium Scavengers. Advanced Synthesis & Catalysis.[2] (Reference for Thiourea/SiliaMetS protocols). Link
-
Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution of Fluorobenzenes.Link
Sources
Recrystallization solvents for Methyl 2-amino-5-cyano-6-fluorobenzoate purification
Technical Support Center
Guide: Recrystallization Solvents for the Purification of Methyl 2-amino-5-cyano-6-fluorobenzoate
Welcome to the technical support guide for the purification of Methyl 2-amino-5-cyano-6-fluorobenzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure you achieve the highest purity for this critical intermediate. This guide is structured to address common questions and challenges encountered in the laboratory.
Part 1: Foundational Principles - Solvent Selection
Q1: What makes choosing the right recrystallization solvent so critical for this specific molecule?
Answer: The molecular structure of Methyl 2-amino-5-cyano-6-fluorobenzoate dictates its solubility behavior. It is a moderately polar aromatic compound.
-
Aromatic Ring: Provides a non-polar backbone.
-
Functional Groups: The amino (-NH2), cyano (-CN), ester (-COOCH3), and fluoro (-F) groups are all polar and capable of various intermolecular interactions, including hydrogen bonding (amino group).
The key to successful recrystallization is to find a solvent where the compound is highly soluble at an elevated temperature but poorly soluble at low temperatures.[1][2] This differential solubility is what allows for the separation from impurities.[3] The principle of "like dissolves like" is a useful starting point; therefore, we should investigate solvents of intermediate polarity.[1][4]
Q2: What are the essential characteristics of a good recrystallization solvent?
Answer: An ideal solvent must meet several criteria to be effective.[5]
-
High Temperature Coefficient: The compound should be significantly more soluble in the hot solvent than in the cold solvent.[2] This is the most crucial factor for achieving a good yield.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][6]
-
Chemical Inertness: The solvent must not react with the compound being purified.[2][5]
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting before it dissolves).[1][7] A boiling point between 60-100 °C is often ideal.[4]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[2][7]
Part 2: Recommended Solvent Systems & Protocols
Based on the polarity of Methyl 2-amino-5-cyano-6-fluorobenzoate, both single-solvent and mixed-solvent systems are viable. Trial and error on a small scale is often necessary to find the optimal system for your specific sample's impurity profile.[1]
Q3: Which single solvents are the most promising candidates?
Answer: Alcohols and other moderately polar solvents are excellent starting points. Patent literature for similar aminobenzonitrile compounds frequently cites the use of alcohols like ethanol and isopropanol.[8][9] Acetonitrile is also a suitable candidate for compounds containing aromatic rings.[10][11]
Table 1: Recommended Single Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Considerations |
| Ethanol (95%) | 78 | 24.3 | Excellent general-purpose solvent for moderately polar compounds.[4] Often provides a good solubility differential. The 5% water content can sometimes aid in crystallization. |
| Isopropanol | 82 | 19.9 | Similar to ethanol but slightly less polar. A patent for a related compound specifically mentions successful crystallization with isopropanol.[8] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that is often effective for purifying nitrogen-containing aromatic compounds.[10] |
| Ethyl Acetate | 77 | 6.02 | A good solvent for compounds of intermediate polarity.[4] Its lower polarity might be useful if non-polar impurities are a problem. |
| Toluene | 111 | 2.44 | Excellent for aromatic compounds.[4] Its high boiling point can be a disadvantage, making it difficult to remove completely.[4][7] Best used if impurities are significantly more polar. |
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (using a water bath or hot plate) while stirring or swirling. Continue to add small portions of the hot solvent until the solid just dissolves completely.[1]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[12] Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.[2] This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[4]
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of the solvent.[2]
Q4: When and how should I use a mixed-solvent system?
Answer: A mixed-solvent system is ideal when you cannot find a single solvent that meets the required criteria.[6] This typically occurs when your compound is too soluble in one solvent (even when cold) and insoluble in another (even when hot). The technique involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.[1] The two solvents must be miscible.[1]
Recommended Solvent Pairs:
-
Ethanol / Water: A very common pair for moderately polar organic molecules.[1] Ethanol is the "good" solvent, and water is the "anti-solvent."
-
Isopropanol / Water: Similar to ethanol/water, offering a slightly different polarity profile.
-
Toluene / Hexane: A good choice for less polar compounds, where toluene is the "good" solvent and hexane is the "anti-solvent."[1]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization & Collection: Follow steps 4-7 from the single-solvent protocol. For washing, use a cold mixture of the two solvents in the same approximate ratio.
Part 3: Troubleshooting Guide & FAQs
Q5: My compound "oiled out" instead of forming crystals. What should I do?
Answer: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[13] This is often caused by the solution being too concentrated or cooling too rapidly.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to make the solution slightly less saturated.[13][14] Allow it to cool much more slowly. Insulating the flask can help.[13]
Q6: No crystals are forming, even after chilling in an ice bath. What went wrong?
Answer: This is one of the most common issues and usually has a simple fix.
-
Too Much Solvent: You have likely added too much solvent, and the solution is not saturated enough to crystallize.[14]
-
Solution: Gently boil off some of the solvent to reduce the volume and re-cool.[13]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more solute than it should and needs a nucleation point to begin crystallization.[14]
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystal growth.[14]
-
Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[14]
-
Q7: The crystals formed instantly as a fine powder. Is this a problem?
Answer: Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[13]
-
Solution: The solution was likely too concentrated. Re-heat the flask to re-dissolve the solid, add a small amount (10-15%) of extra solvent, and cool slowly. An ideal crystallization should see the first crystals appear after 5-10 minutes and continue to grow over 20-30 minutes.[13]
Q8: My final product is still colored. How can I remove the color?
Answer: Colored impurities can often be removed by using activated carbon (charcoal).[2]
-
Procedure: After dissolving your crude product in the hot solvent, remove it from the heat and add a very small amount of activated carbon. Swirl and bring the mixture back to a boil for a few minutes. The colored impurities will adsorb to the surface of the carbon. Remove the carbon via hot gravity filtration before cooling the solution to crystallize your product.[12] Be aware that using too much charcoal can also adsorb your product, reducing the yield.
Part 4: Visualization & Workflows
Diagram 1: Solvent Selection Workflow
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Diagram 2: General Recrystallization Process
Caption: Workflow for a typical single-solvent recrystallization experiment.
References
- University of Colorado, Denver. (n.d.). Experiment 2: Recrystallization.
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Scribd. (n.d.). Solvent Selection and Recrystallization Guide.
- University of California, Irvine. (n.d.). Recrystallization I.
- University of Massachusetts Boston. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- Millersville University. (n.d.). Recrystallization.
- LibreTexts Chemistry. (2022, April 7). Determining Which Solvent to Use.
- BenchChem. (n.d.). The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals.
- University of California, Berkeley. (n.d.). Summary of Common Crystallization Solvents.
- Northern Illinois University. (n.d.). Recrystallization - Single Solvent.
- Google Patents. (1996). Process for the preparation of substituted 3-aminobenzonitriles.
- LibreTexts Chemistry. (2022, April 7). Troubleshooting.
- University of York. (n.d.). Problems with Recrystallisations.
- Reddit. (2019, December 18). Recrystallization with two solvents.
- Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile replace.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Cayman Chemical. (2022, October 3). 2-Amino-5-fluorobenzoic Acid Product Information.
- Google Patents. (n.d.). Preparation method of o-aminobenzonitrile compounds.
- QuickCompany. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. athabascau.ca [athabascau.ca]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 9. CN101585785A - Preparation method of o-aminobenzonitrile compounds - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Troubleshooting Low Reactivity of the Amino Group in Methyl 2-amino-5-cyano-6-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for experiments involving Methyl 2-amino-5-cyano-6-fluorobenzoate, focusing specifically on the challenges posed by the low reactivity of its amino group. Here, we dissect the underlying chemical principles and offer field-proven strategies to overcome common experimental hurdles.
Understanding the Challenge: Why is the Amino Group in Methyl 2-amino-5-cyano-6-fluorobenzoate Unreactive?
The diminished nucleophilicity of the amino group in Methyl 2-amino-5-cyano-6-fluorobenzoate is a direct consequence of the electronic properties of the substituents on the aromatic ring. The lone pair of electrons on the nitrogen atom, which is responsible for its nucleophilic character, is significantly delocalized and withdrawn by the concerted effects of the cyano (-CN), fluoro (-F), and methyl ester (-COOCH₃) groups.
Key Factors Contributing to Low Reactivity:
-
Electron-Withdrawing Groups (EWGs): The cyano and fluoro groups are potent electron-withdrawing groups that pull electron density away from the amino group through both inductive and resonance effects.[1] This delocalization reduces the availability of the nitrogen's lone pair to attack an electrophile.
-
Resonance and Inductive Effects: These electronic effects decrease the electron density on the nitrogen atom, rendering it a weaker nucleophile compared to aniline or anilines with electron-donating groups.[1][2]
-
Steric Hindrance: While less pronounced than the electronic effects, the ortho-fluoro and ortho-ester groups can create some steric hindrance, potentially impeding the approach of bulky electrophiles.
The interplay of these factors is visually represented in the diagram below.
Caption: Electronic and steric effects reducing amino group reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with Methyl 2-amino-5-cyano-6-fluorobenzoate and provides actionable solutions.
Q1: My acylation/amidation reaction with Methyl 2-amino-5-cyano-6-fluorobenzoate is not proceeding or giving very low yields. What can I do?
This is the most common challenge. The low nucleophilicity of the amino group requires more forcing conditions or catalytic activation.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed. However, monitor the reaction closely for potential side product formation or decomposition.[1]
-
Use a More Reactive Electrophile: Instead of an acyl chloride, consider using the corresponding acid anhydride or a more reactive coupling reagent.
-
Employ a Catalyst:
-
Lewis Acid Catalysis: A mild Lewis acid can activate the electrophile, making it more susceptible to attack by the weakly nucleophilic amine.[1] For Friedel-Crafts type acylations on the aniline itself, protecting the amino group is often necessary to prevent it from complexing with and deactivating the Lewis acid catalyst.[3][4][5]
-
Base Catalysis: A strong, non-nucleophilic base can deprotonate the aniline, significantly increasing its nucleophilicity. However, care must be taken as this can also promote side reactions.[1]
-
-
Protecting Group Strategy: For certain reactions like Friedel-Crafts acylation, protecting the amino group as an amide (e.g., acetamide) is a viable strategy. The amide is less basic and less deactivating, allowing the reaction to proceed. The protecting group can be subsequently removed by hydrolysis.[3]
Experimental Protocol: Acylation with Protection
-
Protection: React Methyl 2-amino-5-cyano-6-fluorobenzoate with acetic anhydride in the presence of a base like pyridine or triethylamine to form the corresponding acetamide.
-
Acylation: Perform the Friedel-Crafts acylation on the protected compound using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.[3]
-
Deprotection: Hydrolyze the resulting product using acidic or basic conditions to remove the acetyl group and yield the acylated aniline.
Q2: I am attempting a Buchwald-Hartwig amination with this aniline, but the reaction is sluggish. How can I optimize it?
Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but deactivated anilines can be challenging substrates.[6][7][8]
Optimization Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient anilines, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands are often more effective.[8][9]
-
Base Selection: Stronger bases are typically required for deactivated anilines. Consider using sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) instead of weaker bases like cesium carbonate.[9]
-
Catalyst Precursor: The choice of palladium precursor can influence the reaction. Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[9]
-
Solvent and Temperature: Aprotic, non-polar solvents like toluene or dioxane are standard. Microwave irradiation can sometimes accelerate the reaction.[9]
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Optimization workflow for Buchwald-Hartwig amination.
Q3: How can I effectively remove unreacted Methyl 2-amino-5-cyano-6-fluorobenzoate from my reaction mixture during workup?
Due to its basicity, an acidic wash is a standard and effective method for removing unreacted aniline.
Standard Workup Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[10][11]
-
Phase Separation: Separate the aqueous and organic layers.
-
Neutralization and Drying: Wash the organic layer with water and then brine to remove any residual acid. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Alternative Methods for Acid-Sensitive Products:
If your desired product is unstable in acidic conditions, consider the following:
-
Copper (II) Sulfate Wash: A 10% aqueous solution of copper (II) sulfate can form a complex with the aniline, facilitating its removal into the aqueous phase.[10]
-
Column Chromatography with a Basic Modifier: Adding a small amount of a non-nucleophilic base like triethylamine to the eluent can help prevent the basic aniline from streaking on the acidic silica gel, improving separation.[10]
Q4: I am observing side reactions, such as dimerization or polymerization. How can I minimize these?
Side reactions can be prevalent when forcing conditions are used to overcome the low reactivity of the aniline.
Mitigation Strategies:
-
Optimize Reaction Conditions: Carefully screen solvents, temperatures, and reaction times. Start with milder conditions and incrementally increase the intensity.[1]
-
Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of either the aniline or the electrophile can sometimes lead to unwanted side products.
-
Use a Milder Reagent: If possible, consider using a less reactive, more selective electrophile. For instance, in thiourea synthesis, a more stable precursor can be used in place of a highly reactive isothiocyanate.[1]
Data Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion | Low nucleophilicity of the amino group. | Increase temperature, use a more reactive electrophile, employ a catalyst (Lewis acid or base).[1] |
| Failed Buchwald-Hartwig Amination | Suboptimal ligand, base, or catalyst. | Screen bulky phosphine ligands, use a stronger base (e.g., NaOt-Bu), vary the palladium precursor.[8][9] |
| Difficulty in Purification | Unreacted aniline co-elutes with the product. | Perform an acidic wash during workup, or use a copper (II) sulfate wash for acid-sensitive products.[10][11] |
| Formation of Side Products | Harsh reaction conditions. | Optimize reaction conditions (temperature, time), control stoichiometry, consider milder reagents.[1] |
References
- Schober, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1035–1043.
- Kaur, N. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Omega, 7(42), 37041–37073.
- IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Books - Organic Synthesis.
- Souissi, S., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships.
- MDPI. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Molecules, 22(4), 629.
- Google Patents. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Reddit. (2022).
- Pearson. (2023).
- ResearchGate. (2025).
- Chemistry Steps. (2024). Reactions of Aniline.
- NEET coaching. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Master Organic Chemistry. (2012).
- FAQ. (2021).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Fluorochem. (n.d.).
- ResearchGate. (2014).
- Google Patents. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid.
- Sigma-Aldrich. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- MilliporeSigma. (n.d.). 2-Amino-5-fluorobenzoic acid.
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rank the following substituted anilines from most basic to least ... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. allen.in [allen.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of Methyl 2-amino-5-cyano-6-fluorobenzoate
This guide functions as a specialized Technical Support Center for researchers working with Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS: 58332-01-7 or related analogs). This molecule is a highly functionalized intermediate, often utilized in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and other fused heterocycles.
Its specific substitution pattern—placing a leaving group (Fluorine) adjacent to two electron-withdrawing groups (Ester and Cyano)—makes it exceptionally sensitive to nucleophilic attack , particularly under basic conditions.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Topic: Stability under Basic Conditions
Key Risk Factors:
Core Stability Analysis (The "Why" Behind the Instability)
Before troubleshooting, you must understand the electronic environment of your molecule. This is not a standard benzoate; it is a "spring-loaded" electrophile.
The "Dual-Activation" Trap
The Fluorine atom at position C6 is the critical instability point.
-
Ortho-Effect (C1-Ester): The ester group is electron-withdrawing (EWG), pulling density from the ring and activating the ortho-fluorine.
-
Ortho-Effect (C5-Cyano): The cyano group is also a strong EWG. In this specific isomer (2-amino-5-cyano-6-fluoro), the fluorine is sandwiched between (or adjacent to) these activating groups.
-
Result: The C6 position is highly susceptible to Nucleophilic Aromatic Substitution (
) .
Rule of Thumb: Any base that is also a nucleophile (e.g.,
Reaction Pathways Diagram
The following diagram illustrates the competing degradation pathways you must control.
Caption: Figure 1. Competing degradation pathways under basic conditions. The C6-Fluorine displacement (
Troubleshooting Guides (Symptom-Based)
Scenario A: "I see a new spot on TLC/LCMS with M-4 (or M+14), and my Fluorine signal is gone."
Diagnosis: You have triggered an
-
Cause: You likely used a nucleophilic base (like Sodium Methoxide or Sodium Ethoxide) or a hydroxide base in an alcohol solvent. The base attacked the C6 position, displacing the Fluorine.
-
The Mechanism:
. -
Solution:
-
Switch Bases: Use non-nucleophilic bases.
-
Recommended: DIPEA (Hünig's base), TEA (Triethylamine), or inorganic carbonates (
, ) if the solvent is aprotic.
-
-
Lower Temperature:
rates drop significantly below 0°C. Perform deprotonation steps at -10°C to 0°C.
-
Scenario B: "My ester is disappearing, but I didn't want to hydrolyze it yet."
Diagnosis: Premature Saponification.
-
Cause: Presence of water + base.[1][2][3] Even mild bases like
in wet DMF or wet Methanol can hydrolyze this ester because the ring is electron-deficient (making the carbonyl carbon more electrophilic). -
Solution:
-
Dry Solvents: Ensure solvents are anhydrous.
-
Steric Protection: If possible, use a bulkier ester (e.g., tert-butyl) in earlier synthesis steps, though this is likely fixed for this specific intermediate.
-
Buffer pH: If an aqueous workup is necessary, keep the pH neutral (7-8) and work quickly. Avoid prolonged exposure to pH > 10.
-
Scenario C: "I'm trying to react the amine, but the yield is low."
Diagnosis: Competitive reactivity.
-
Context: The amino group is deactivated by the ortho-ester and para-cyano groups (resonance withdrawal). It is a weak nucleophile.
-
Solution:
-
Activation: You may need to deprotonate the amine using a strong, non-nucleophilic base (e.g., NaH, LiHMDS) in dry THF at low temperature (-78°C to 0°C) to generate the amide anion without attacking the fluorine or ester.
-
Base Compatibility Matrix
Use this table to select the correct reagent for your intended transformation.
| Base Class | Examples | Compatibility Rating | Risk Profile | Recommended Use |
| Tertiary Amines | TEA, DIPEA, NMM | High (Safe) | Low. Non-nucleophilic. | General handling, mild deprotonation. |
| Inorganic Carbonates | Medium | Hydrolysis risk if wet. | Mild alkylations in DMF/ACN. | |
| Hydroxides | NaOH, LiOH, KOH | Critical (Unstable) | Rapid Hydrolysis + | Only use for intentional hydrolysis (controlled). |
| Alkoxides | NaOMe, KOtBu | Critical (Unstable) | Rapid | Avoid unless displacing F is intended. |
| Strong/Bulky | LiHMDS, NaH, LDA | Medium/High | Good for amine activation at low T. | Kinetic deprotonation of the amine. |
Validated Protocols
Protocol 1: Controlled Hydrolysis (Intended)
Goal: Convert the ester to the acid without displacing the Fluorine.
Note: This is difficult because
-
Dissolve: Dissolve 1.0 eq of Methyl 2-amino-5-cyano-6-fluorobenzoate in THF (0.1 M).
-
Cool: Cool the solution to 0°C (Ice bath).
-
Add Base: Add 1.1 eq of LiOH·H2O dissolved in a minimum amount of water dropwise.
-
Why LiOH? It is less aggressive than NaOH.
-
Why 0°C? To kinetically favor carbonyl attack (hydrolysis) over aromatic substitution (
).
-
-
Monitor: Check TLC/LCMS every 15 minutes. Stop immediately upon consumption of starting material.
-
Quench: Acidify carefully with 1N HCl to pH 3-4. Do not overshoot to extremely low pH if the product is acid-sensitive.
-
Isolate: Extract with EtOAc immediately.
Protocol 2: Safe Storage & Handling
-
State: Solid powder is stable at room temperature if dry.
-
Solution: In solution (DMSO/DMF), degradation accelerates.
-
Do not store in DMSO for prolonged periods (DMSO can act as an oxidant or nucleophile facilitator over time).
-
Do not store in Methanol (slow transesterification).
-
-
Long-term: Store solid at -20°C under Argon/Nitrogen.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) with this molecule? A: Yes, but with caution. NaH is non-nucleophilic, so it won't displace the fluorine directly. However, the hydride anion is a strong base. If you use NaH, ensure the solvent is strictly anhydrous (THF/DMF). If water is present, NaH generates NaOH, which will destroy your molecule.
Q: I need to heat the reaction to 100°C. Will the fluorine survive? A: Unlikely, if any nucleophiles are present. At 100°C, even weak nucleophiles (like the solvent or trace impurities) can displace the activated C6-Fluorine. If heating is required, ensure the pH is neutral or slightly acidic, or use strictly non-nucleophilic conditions.
Q: Is the Cyano group stable? A: Generally, yes. The nitrile hydrolysis requires much harsher conditions (strong acid/base + high heat) than the ester hydrolysis or fluorine displacement. It is the most stable functional group on this scaffold.
References
-
Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161.
- Context: Describes the synthesis and stability of fluorinated intermediates in the Vericiguat p
-
Bayer Pharma AG. (2013). "Substituted Methyl Pyrimidine Derivatives and Methods for Their Preparation." US Patent US20130131063.
- Context: Detailed experimental procedures for handling amino-cyano-fluorobenzo
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with methoxide ion." Chemical Reviews, 49(2), 273-412.
- )
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Technical Support Center: Overcoming Steric Hindrance in Methyl 2-amino-5-cyano-6-fluorobenzoate Derivatization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the derivatization of highly functionalized, electron-deficient arenes. Methyl 2-amino-5-cyano-6-fluorobenzoate presents a unique "steric wall." The C6-fluoro group is electronically activated by the ortho-ester (C1) and ortho-cyano (C5) groups, but it is severely sterically shielded. Furthermore, the C2-amino group is deactivated by the cumulative electron-withdrawing effects of the ring substituents.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these steric and electronic barriers.
Nucleophilic Aromatic Substitution (SNAr) at the C6-Fluoro Position
Q: My SNAr reaction with a secondary amine at the 6-fluoro position is stalling at <10% conversion even after 24 hours at reflux. How do I force this reaction to completion?
The Causality: While the C6-fluorine is highly activated electronically, the bulky C1-methyl ester and the C5-cyano group block the trajectory required for the incoming nucleophile. This steric hindrance drastically increases the activation energy barrier required to form the intermediate Meisenheimer complex. Standard thermal heating in oil baths often fails to provide the localized energy required to overcome this barrier without degrading the starting material.
The Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides rapid, uniform volumetric heating that efficiently drives sterically hindered SNAr reactions to completion by rapidly overcoming the high activation barrier [1]. Switch to a polar aprotic solvent with a high dipole moment (like DMSO or NMP) to maximize microwave absorbance and stabilize the highly polar transition state.
Table 1: SNAr Optimization Matrix for Hindered Fluorobenzoates
| Heating Method | Solvent | Base | Temp (°C) | Time | Conversion (%) |
| Thermal (Oil Bath) | DMF | K₂CO₃ | 100°C | 24 h | < 10% |
| Thermal (Oil Bath) | DMSO | DIPEA | 120°C | 24 h | 25% |
| Microwave (MAOS) | DMSO | DIPEA | 140°C | 20 min | > 95% |
| Microwave (MAOS) | NMP | DBU | 150°C | 15 min | 85% (Some degradation) |
Protocol: Microwave-Assisted SNAr Workflow
Self-Validating System: The reaction mixture will transition from a pale yellow suspension to a deep, homogeneous amber solution upon successful Meisenheimer complex formation and subsequent fluoride elimination.
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve Methyl 2-amino-5-cyano-6-fluorobenzoate (1.0 eq) and the desired amine nucleophile (1.5 - 2.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Seal the vial with a crimp cap.
-
Irradiation: Irradiate the mixture at 140°C for 20 minutes using dynamic power modulation (max 200 W) to maintain the temperature.
-
Quenching: Cool the vial to room temperature via compressed air. Pour the mixture into ice-cold water (10 volumes) vigorously stirring.
-
Isolation: The substituted product will precipitate. Filter the solid, wash with cold water to remove residual DMSO and DIPEA salts, and dry under high vacuum.
Hydrolysis of the C1-Methyl Ester
Q: After successfully substituting the 6-fluoro group, I cannot hydrolyze the 1-methyl ester. Standard LiOH/NaOH conditions yield only unreacted starting material. Why?
The Causality: This is a classic example of the "ortho effect." The C1-carbonyl carbon is flanked by the C2-amino group and the newly installed C6-amine. The hydration sphere of aqueous hydroxide ions makes the nucleophile too bulky to access the Bürgi-Dunitz trajectory of the shielded carbonyl carbon.
The Solution: Abandon aqueous basic hydrolysis. Instead, utilize Potassium trimethylsilanolate (TMSOK) . TMSOK acts as a highly nucleophilic, anhydrous silanolate that easily penetrates the steric shield. It attacks the ester to form a silyl ester intermediate, which rapidly collapses to the potassium carboxylate salt, driven by the formation of volatile trimethylsilanol [2].
Protocol: TMSOK-Mediated Anhydrous Ester Cleavage
-
Setup: Under an inert argon atmosphere, dissolve the hindered methyl ester (1.0 eq) in anhydrous THF (0.2 M).
-
Reagent Addition: Add Potassium trimethylsilanolate (TMSOK) (3.0 eq) in one portion. The solution may become cloudy as the potassium carboxylate salt begins to form.
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by LCMS (look for the disappearance of the methyl ester mass).
-
Workup: Cool to room temperature and quench with 1M HCl until the pH reaches 3-4. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the free carboxylic acid.
Derivatization of the C2-Amino Group
Q: I am trying to perform a Buchwald-Hartwig cross-coupling on the C2-amino group, but the aniline is completely unreactive. How do I activate it?
The Causality: The C2-amino group is an exceptionally poor nucleophile. It is electronically deactivated by three strongly electron-withdrawing groups (-COOMe, -CN, -F) and sterically hindered by the adjacent ester. Standard Pd(OAc)₂/BINAP systems will fail because the oxidative addition complex cannot be trapped by such a weak, hindered amine.
The Solution: You must use a highly active, bulky palladium precatalyst designed specifically for deactivated anilines, such as Pd-PEPPSI-IPentCl-o-Picoline or BrettPhos-Pd-G3 [3]. These ligands create a deep, electron-rich catalytic pocket that forces the reductive elimination step even with poor nucleophiles. Use a strong base like Cs₂CO₃ or NaOtBu to ensure the deactivated aniline is deprotonated during the catalytic cycle.
Visualizing the Workflows
Structural reactivity pathways for Methyl 2-amino-5-cyano-6-fluorobenzoate derivatization.
Step-by-step workflow for microwave-assisted SNAr on hindered fluorobenzoates.
References
-
Rolfe, A., et al. (2011). "Application of Silica-Supported Alkylating Reagents in a One-Pot, Sequential Protocol to Diverse Benzoxathiazepine 1,1-Dioxides." ACS Combinatorial Science. Available at:[Link]
-
Organ, M. G., et al. (2014). "Room-Temperature Amination of Deactivated Aniline and Aryl Halide Partners with Carbonate Base Using a Pd-PEPPSI-IPentCl-o-Picoline Catalyst." Angewandte Chemie International Edition. Available at:[Link]
Chromatographic separation techniques for fluorobenzoate intermediates
Welcome to the Technical Support Center for Chromatographic Separations. As an Application Scientist, I frequently encounter challenges regarding the isolation and quantification of fluorobenzoate intermediates (e.g., 2-fluoro, 3-fluoro, and 4-fluorobenzoic acids).
These compounds are notoriously difficult to separate due to their nearly identical molecular weights, highly similar partition coefficients (
This guide is designed to move beyond basic troubleshooting. It provides mechanistically grounded, self-validating protocols to ensure your analytical and preparative workflows are robust, reproducible, and scientifically sound.
Workflow Decision Matrix
Before adjusting your instrument parameters, you must select the correct chromatographic modality based on your sample matrix and structural targets.
Decision matrix for selecting the optimal chromatographic workflow for fluorobenzoate intermediates.
Physicochemical Properties of Target Analytes
Understanding the thermodynamic and electronic properties of your analytes is the first step in method development. Notice how the position of the highly electronegative fluorine atom drastically alters the acidity of the carboxyl group[1].
| Isomer / Compound | Formula | MW ( g/mol ) | Primary Chromatographic Challenge | ||
| 2-Fluorobenzoic Acid (2-FBA) | C₇H₅FO₂ | 140.11 | 3.27 | 1.80 | High acidity causes severe peak tailing if pH is unoptimized. |
| 3-Fluorobenzoic Acid (3-FBA) | C₇H₅FO₂ | 140.11 | 3.86 | 1.88 | Often co-elutes with 4-FBA on standard C18 columns. |
| 4-Fluorobenzoic Acid (4-FBA) | C₇H₅FO₂ | 140.11 | 4.14 | 1.90 | Strongest hydrophobic retention; acts as the critical pair with 3-FBA. |
| 2,6-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 2.85 | 1.95 | Extreme polarity shift; requires highly acidic mobile phase to suppress ionization. |
Core Experimental Protocols
Protocol A: RP-HPLC Separation via Hetero-Pairing (PFP Column)
Mechanistic Rationale: Optimal separation of fluorinated amphiphiles is achieved through "hetero-pairing"—pairing a fluorinated stationary phase with a hydrogenated eluent[2]. A Pentafluorophenyl (PFP) column provides multiple retention mechanisms absent in C18:
Methodology:
-
Column: PFP Core-Shell (100 mm × 2.1 mm, 2.6 µm).
-
Mobile Phase A (Aqueous): Water with 0.1% Trifluoroacetic Acid (TFA). Causality: TFA drops the pH to ~2.0, which is
unit below the of 2-FBA (3.27). This ensures >95% of the analyte is in its neutral, protonated state, preventing dual-state propagation and peak tailing. -
Mobile Phase B (Organic): Acetonitrile with 0.1% TFA.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Flow Rate & Temp: 0.4 mL/min at 40 °C. Elevated temperatures improve mass transfer and sharpen peaks for fluorinated compounds[2].
Self-Validating System Checkpoint: Inject a standard mixture of 2-FBA and 4-FBA. Calculate the asymmetry factor (
) for 2-FBA.
If
is between 0.9 and 1.2: The system is validated; ionization is successfully suppressed.If
: Your mobile phase pH has drifted. Discard Mobile Phase A, recalibrate your pH meter, and remake the buffer.
Protocol B: High-Throughput Supercritical Fluid Chromatography (SFC)
Mechanistic Rationale: SFC utilizes supercritical
Methodology:
-
Column: Fluorinated Chiral/Achiral Polysaccharide Phase (150 mm × 4.6 mm, 3 µm)[5].
-
Mobile Phase: Supercritical
. -
Co-solvent (Modifier): Methanol containing 0.2% Phosphoric Acid. Causality:
is non-polar. Highly polar carboxylic acids will self-associate (dimerize) or bind to residual silanols, ruining peak shape. Phosphoric acid acts as a competitor for active sites, facilitating sharp elution[6]. -
Backpressure & Temp: 120 bar at 35 °C.
Self-Validating System Checkpoint: Monitor the baseline drift at 230 nm during the gradient run.
If drift is
mAU: The acidic modifier is properly equilibrated with the stationary phase.If drift is
mAU: The column is not saturated with the additive. Flush with 50% co-solvent for 10 column volumes before injecting samples.
Troubleshooting & FAQs
Q: My fluorobenzoate isomers (ortho, meta, para) co-elute as a single broad peak on my C18 column. Why, and how do I fix it?
A: C18 columns separate compounds based on hydrophobicity (dispersive forces). Because the positional isomers of fluorobenzoic acid have nearly identical
Q: I am observing severe peak tailing and retention time shifts for 2-fluorobenzoic acid across different batches of mobile phase in RP-HPLC. What is the root cause?
A: This is a classic ionization state failure. 2-FBA is highly acidic (
Q: We are tracking fluorobenzoates as hydrologic tracers in groundwater. The organic matrix is low, but salt content is high. Is RP-HPLC still the best choice? A: No. For highly aqueous, ionic matrices like reservoir or groundwater tracer studies, Ion Chromatography (IC) coupled with MS is superior[7]. Solution: Use an anion-exchange column. Because FBAs are ionized at neutral pH, IC can simultaneously separate up to seven different FBA isomers from common groundwater constituents (like chloride, nitrate, and sulfate) without the need for complex solid-phase extraction (SPE) or derivatization[7].
References
1.[7] Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. J. Chromatogr. A. 7 2.[4] Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. 4 3.[6] Selection of Stationary Phases in Supercritical Fluid Chromatography. Encyclopedia MDPI. 6 4.[2] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC / NIH. 2 5.[5] Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today.5 6.[3] Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. 3 7.[1] The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem. 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
1H NMR interpretation of Methyl 2-amino-5-cyano-6-fluorobenzoate
Topic: Structural Elucidation and Comparative NMR Profiling of Methyl 2-amino-5-cyano-6-fluorobenzoate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary: The Fluorine "Fingerprint"
Methyl 2-amino-5-cyano-6-fluorobenzoate is a densely functionalized pharmacophore scaffold, often utilized in the synthesis of KRAS inhibitors and anti-inflammatory agents. Its structural validation presents a unique analytical challenge: the benzene ring is tetrasubstituted, leaving only two aromatic protons (H3 and H4) with complex electronic environments.
This guide compares the 1H NMR profile of this product against its non-fluorinated analogs and common regioisomers. The core differentiator is the
Structural Analysis & Electronic Environment
To interpret the spectrum accurately, we must first map the electronic influences on the two remaining aromatic protons (H3 and H4).
-
Position 1 (Ester): Moderate electron-withdrawing group (EWG).
-
Position 2 (Amine): Strong electron-donating group (EDG) via resonance; shields ortho-protons (H3).
-
Position 5 (Cyano): Strong EWG; deshields ortho-protons (H4).
-
Position 6 (Fluorine): Electronegative but resonance-donating. Crucially, it is NMR-active (Spin 1/2) and couples with protons.
Visualizing the Substitution Pattern
Figure 1: Substitution map and coupling network. H3 and H4 are ortho to each other. H4 is meta to Fluorine, creating a specific splitting pattern.
Comparative Profiling: Product vs. Alternatives
The following table compares the target molecule with its direct non-fluorinated precursor (often an impurity) and a potential regioisomer.
Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)
| Feature | Target Product (6-Fluoro-5-cyano) | Alternative A: Precursor (5-Cyano, No Fluorine) | Alternative B: Regioisomer (4-Cyano-6-fluoro) |
| Aromatic Region | Two Distinct Signals | Three Distinct Signals | Two Singlets (Para) |
| H3 Proton | Doublet (d) | Doublet (d) | Singlet (s) or small doublet (Isolated from H6) |
| H4 Proton | Doublet of Doublets (dd) | Doublet of Doublets (dd) | Singlet (s) or doublet (Couples to F only) |
| H6 Proton | Absent (Substituted by F) | Doublet (d) | Absent (Substituted by F) |
| -NH2 Signal | Broad Singlet (br s) | Broad Singlet (br s) | Broad Singlet Shift varies |
Critical Insight: The presence of Fluorine at C6 eliminates the H6 proton signal (usually the most downfield signal in the non-fluorinated analog). Instead, it introduces a Meta-coupling (
) on the H4 proton. If you see a clean doublet for H4 without the secondary splitting, your fluorination likely failed.
Technical Deep Dive: The Coupling Constants
Understanding the magnitude of coupling is essential for proving the structure.
-
Ortho Proton Coupling (
):-
Observed: ~8.0 – 9.0 Hz.
-
Origin: Coupling between H3 and H4.
-
Appearance: Primary splitting of both aromatic signals.
-
-
Meta Fluorine-Proton Coupling (
):-
Observed: ~5.5 – 7.5 Hz.
-
Origin: Coupling between F6 and H4.
-
Appearance: H4 appears as a doublet of doublets (dd) .
-
Note: The coupling between F6 and H3 (Para, 5 bonds) is typically negligible (
Hz) and often not resolved on standard 300/400 MHz instruments.
-
Workflow for Signal Assignment
Figure 2: Decision logic for structural verification.
Experimental Protocol
To ensure reproducibility and distinct resolution of the -NH2 protons, the choice of solvent is critical.
Reagents & Equipment
-
Solvent: DMSO-d6 (99.9% D) is strongly recommended over CDCl3.
-
Reason: CDCl3 often causes the -NH2 protons to broaden significantly or exchange, making integration unreliable. DMSO-d6 stabilizes the amine protons via hydrogen bonding, resulting in sharper peaks.
-
-
Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).
-
Instrument: 400 MHz or higher (to resolve the
coupling clearly).
Step-by-Step Acquisition
-
Sample Prep: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-d6. Ensure the solution is clear; filtration is recommended if suspension is visible.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
1.0 second (Ensure full relaxation of aromatic protons). -
Scans (NS): 16 (Sufficient for >5 mg sample).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase correction: Manual phasing is preferred to ensure the base of the -NH2 signal is flat for accurate integration.
-
Baseline correction: Polynomial fit (Bernstein order 5).
-
Troubleshooting & Impurity Identification
Common synthesis routes involve bromination followed by cyanation.[1] Residual impurities often include:
| Impurity Signal | Chemical Shift (approx) | Source |
| Residual DMF/NMP | 2.73, 2.89, 7.95 ppm | Solvents from cyanation step. |
| Hydrolysis Product | 12.0+ ppm (Broad COOH) | Hydrolysis of methyl ester to acid. |
| Hydration Product | ~7.5 ppm (Broad NH2) | Hydrolysis of nitrile (-CN) to amide (-CONH2). |
References
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 2-amino-5-fluorobenzoate. Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative source on F-H coupling mechanisms).
Sources
C13 NMR spectral data for Methyl 2-amino-5-cyano-6-fluorobenzoate
Comparative Guide: C NMR Spectral Analysis of Methyl 2-amino-5-cyano-6-fluorobenzoate
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.
Introduction & The Analytical Challenge
Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS: 2102409-65-2) is a highly functionalized, polysubstituted benzene derivative frequently utilized as a critical building block in pharmaceutical synthesis[1]. For researchers characterizing this compound, standard proton (
However, the presence of the Fluorine-19 (
This guide objectively compares two alternative NMR acquisition strategies—Standard
Causality of Chemical Shifts: Substituent Effects
Before comparing the instrumental methods, it is crucial to understand the expected spectral landscape. The chemical shift of each carbon in Methyl 2-amino-5-cyano-6-fluorobenzoate is governed by the additive inductive and resonance effects (Substituent Chemical Shifts, SCS) of its four functional groups[3],[4]:
-
Fluorine (-F) at C6: Highly electronegative, causing a massive deshielding effect on the directly attached ipso-carbon (
), pushing its resonance downfield to ~169 ppm. -
Cyano (-CN) at C5: Exerts a strong magnetic anisotropy effect, significantly shielding its ipso-carbon, pulling it upfield to ~90 ppm[3].
-
Amino (-NH
) at C2: Acts as a strong -donor, shielding the ortho (C1, C3) and para (C5) positions. -
Ester (-COOCH
) at C1: An electron-withdrawing group that deshields the para position (C4).
Performance Comparison & Quantitative Spectral Data
To evaluate the alternatives, we compare the expected spectral output of the conventional method against the fluorine-decoupled method.
Alternative A: Standard C{ H} NMR (Conventional)
-
Performance: Resolves C-H couplings but retains C-F couplings. The directly bonded C6 will appear as a wide doublet (
Hz). Carbons 2, 3, 4, and 5 will also exhibit , , and couplings. -
Limitation: The signal-to-noise (S/N) ratio for the quaternary carbons (C1, C2, C5, C6) is severely compromised due to multiplet splitting and the lack of attached protons[2].
Alternative B: C{ H, F} NMR (Advanced)
-
Performance: Utilizes simultaneous irradiation of both
H and F frequencies. All couplings are abolished, collapsing all multiplets into sharp, intense singlets[5]. -
Advantage: Maximizes the S/N ratio, ensuring that all 9 unique carbon environments (6 aromatic, 1 ester carbonyl, 1 nitrile, 1 methoxy) are unambiguously identified without overlap.
Table 1: Comparative C NMR Spectral Data (Empirical Predictions in CDCl )
| Carbon Position | Assignment | Standard | Predicted Shift (ppm) | |
| C1 | Quaternary (ipso to Ester) | Doublet ( | Singlet | ~105.0 |
| C2 | Quaternary (ipso to NH | Doublet ( | Singlet | ~117.0 |
| C3 | Methine (CH) | Doublet ( | Singlet | ~111.2 |
| C4 | Methine (CH) | Doublet ( | Singlet | ~138.7 |
| C5 | Quaternary (ipso to CN) | Doublet ( | Singlet | ~90.3 |
| C6 | Quaternary (ipso to F) | Doublet ( | Singlet | ~169.0 |
| C=O | Ester Carbonyl | Singlet (or weak doublet) | Singlet | ~165.0 |
| -CN | Nitrile Carbon | Singlet | Singlet | ~115.0 |
| -OCH | Methoxy Carbon | Singlet | Singlet | ~52.0 |
Experimental Workflows & Protocols
To ensure a self-validating system for structural elucidation, follow these step-by-step methodologies.
Protocol 1: Standard C{ H} NMR Acquisition
-
Sample Preparation: Dissolve 30-50 mg of Methyl 2-amino-5-cyano-6-fluorobenzoate in 0.6 mL of CDCl
. Ensure complete dissolution to maintain magnetic field homogeneity. -
Probe Tuning: Insert the sample into a standard double-resonance broadband probe. Tune the inner coil to
C and the outer coil to H. -
Parameter Setup: Select a standard zgpg30 pulse program (incorporating WALTZ-16
H decoupling). Set the relaxation delay (D1) to at least 2.0 seconds to allow the heavily substituted quaternary carbons to relax fully. -
Acquisition: Acquire a minimum of 1024 scans to compensate for the signal intensity lost to
F spin-spin splitting. -
Processing: Apply an exponential window function (Line Broadening = 1.0 to 2.0 Hz) prior to Fourier Transformation to artificially boost the S/N ratio of the split quaternary signals.
Protocol 2: C{ H, F} Simultaneous Decoupling Acquisition
Note: This protocol requires a spectrometer equipped with a Triple Resonance (e.g., TBO or TXO) probe capable of pulsing
-
Hardware Configuration: Route the
H frequency to amplifier 2 and the F frequency to amplifier 3. Ensure appropriate bandpass filters are installed to prevent amplifier cross-talk between the closely resonating H and F frequencies. -
Probe Tuning: Tune the respective channels to
C, H, and F. -
Parameter Setup: Select a triple-resonance pulse program. Set
H decoupling using WALTZ-16 and F decoupling using GARP-4. -
Power Calibration (Critical): Carefully calibrate the
F decoupling power. Fluorine has a wide chemical shift range; ensure the decoupling bandwidth covers the specific C-F resonance without exceeding the probe's duty cycle limits to prevent hardware arcing[2]. -
Acquisition: Because the signals collapse into intense singlets, fewer scans (e.g., 256-512) are required to achieve an excellent S/N ratio.
Decision Workflow Visualization
The following logical relationship diagram illustrates the decision-making process for selecting the appropriate NMR technique based on initial spectral quality.
Workflow for selecting the optimal 13C NMR strategy for substituted fluoroaromatics.
Conclusion
For routine verification of Methyl 2-amino-5-cyano-6-fluorobenzoate, standard
References
-
Chemical shifts - UCL - ucl.ac.uk. Available at: [Link]
-
Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl - acs.org. Available at: [Link]
-
13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog - blogspot.com. Available at:[Link]
Analytical Benchmarking: LC-MS/MS Profiling of Methyl 2-amino-5-cyano-6-fluorobenzoate
Executive Summary & Molecule Profile[1]
Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS: 58332-01-7, hereafter MACF ) is a critical pharmacophore used in the synthesis of soluble guanylate cyclase (sGC) stimulators and next-generation kinase inhibitors.[1][2][3]
The presence of three distinct functional groups—an electron-withdrawing cyano group, a labile methyl ester, and an ortho-positioned fluorine—creates a unique analytical challenge.[1][2][3] While the ester functionality suggests GC-MS amenability, the thermal instability of the ortho-amino/ester motif and the polarity of its hydrolysis impurities make LC-MS/MS the superior choice for quantitative profiling.[2]
This guide provides a validated LC-MS/MS workflow, comparing its efficacy against GC-MS and HPLC-UV, and details the specific fragmentation mechanics required for structural confirmation.
Method Selection: The Analytical Decision Matrix
Before method development, researchers must evaluate the limitations of standard techniques. The following comparison establishes why LC-MS/MS is the "Gold Standard" for MACF, particularly when trace impurities (hydrolysis products) are a concern.
Comparative Performance Table
| Feature | LC-MS/MS (Recommended) | GC-MS | HPLC-UV |
| Primary Utility | Trace impurity profiling & ID | Raw material assay (purity) | Routine QC release |
| Analyte Stability | High: Ambient temperature analysis preserves the labile ester.[1][2] | Moderate/Low: Risk of thermal cyclization (lactamization) in the injector port.[2] | High: Non-destructive.[1] |
| Selectivity | Excellent: Mass-resolution distinguishes co-eluting isomers.[1][2] | Good: But limited for polar acids (requires derivatization).[1][2][3] | Moderate: Relies solely on retention time; blind to co-eluting non-chromophores.[1] |
| Detection Limit | pg/mL (ppt) | ng/mL (ppb) | µg/mL (ppm) |
| Key Blind Spot | Matrix suppression (requires divert valve).[2][3] | Hydrolysis Product: The free acid (COOH) does not fly well without BSTFA derivatization.[3] | Identity: Cannot confirm peak identity without reference standards. |
Decision Workflow (Methodology)
Figure 1: Analytical decision matrix for MACF profiling. LC-MS is prioritized for structural elucidation and polar impurity detection.[1][2]
LC-MS/MS Experimental Protocol
This protocol uses Electrospray Ionization (ESI) in positive mode.[1][2][4] The amino group at position 2 facilitates protonation
A. Chromatographic Conditions (The "System")
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).[1][2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1][2][3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
Column Temp: 40°C.
B. Mass Spectrometry Parameters (Sciex/Thermo equivalent)
-
Ionization: ESI Positive (
).[1][3][4] -
Source Temp: 450°C.
-
Spray Voltage: 4500 V.
-
Curtain Gas: 30 psi.[1]
-
Precursor Ion:
195.1 .[1][2][3]
C. Self-Validating System Suitability[1][2]
To ensure trustworthiness, every run must include a System Suitability Test (SST) :
-
Retention Time Stability:
min between injections. -
Peak Tailing: Symmetry factor
(Critical: Tailing indicates secondary interactions with free silanols; add ammonium formate if observed).[1][2] -
S/N Ratio:
for the LOQ standard (approx. 1 ng/mL).[1][2]
Fragmentation Mechanics & Pathway[1]
Understanding the fragmentation of MACF is essential for distinguishing it from isobaric impurities.[2] The fragmentation is driven by the Ortho-Effect between the amino group and the methyl ester.
The Mechanism[2][5]
-
Precursor (
195): The protonated molecular ion .[2][3] -
Primary Loss (
163): Loss of Methanol (32 Da).[1][2][3] The ortho-amino proton is transferred to the methoxy oxygen, facilitating the elimination of neutral methanol.[3] This forms a stable acylium ion or cyclic isatoic anhydride-like cation.[1][2][3] -
Secondary Loss (
135): Loss of Carbon Monoxide (28 Da).[1][2][3] The acylium ion ejects CO to contract the ring or form a substituted aniline cation.[2] -
Tertiary Loss (
108): Loss of HCN (27 Da).[1][2][3] Typical for cyano-substituted aromatics.[1]
Fragmentation Pathway Diagram
Figure 2: ESI(+) MS/MS fragmentation pathway of Methyl 2-amino-5-cyano-6-fluorobenzoate.[1][2][3]
Interpretation Guide
-
Base Peak: Often
163 (Loss of MeOH).[1][2] If 135 is the base peak, the collision energy (CE) is likely too high (>35 eV).[2][3] -
Diagnostic Ion: The presence of
163 confirms the methyl ester structure. If the impurity is the ethyl ester (from ethanol solvent swap), this shift will be visible ( Da).[2][3]
Impurity Profiling: The "Acid" Trap
A common pitfall in MACF analysis is the degradation of the ester into 2-amino-5-cyano-6-fluorobenzoic acid .[1]
-
Detection: The acid is more polar and will elute earlier than MACF (approx. 1-2 mins in the gradient described above).
-
MS Signature:
References
-
McLafferty, F. W., & Tureček, F. (1993).[1][2][3] Interpretation of Mass Spectra. University Science Books. (Standard text for ortho-effect mechanisms in anthranilates).
-
NIST Mass Spectrometry Data Center. (2023).[1][3] Fragmentation of Methyl Anthranilate Derivatives. NIST Chemistry WebBook, SRD 69.[1][3] [Link][3]
-
European Medicines Agency (EMA). (2022).[1][3] ICH Q2(R2) Validation of Analytical Procedures. (Guideline for LOQ/LOD determination). [Link]
-
Follmann, M., et al. (2017).[1][2][3] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189).[3] Journal of Medicinal Chemistry. (Context for synthesis and fluorinated intermediates). [Link][2][3]
Sources
High-Resolution Purity Analysis of Methyl 2-amino-5-cyano-6-fluorobenzoate: A Comparative Method Development Guide
Executive Summary
Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of Methyl 2-amino-5-cyano-6-fluorobenzoate (MACFB), a critical intermediate in the synthesis of next-generation antiviral and anticancer therapeutics.
The Challenge: Standard C18 alkyl phases often fail to resolve MACFB from its critical process impurities—specifically the des-fluoro analog and the hydrolyzed acid byproduct —due to insufficient selectivity for the highly polar, electron-deficient aromatic ring. Furthermore, the aniline moiety is prone to peak tailing on active silanols.
The Solution: This guide compares a generic C18 / Formic Acid method against an optimized Pentafluorophenyl (PFP) / Phosphate Buffer protocol. Experimental data demonstrates that the PFP phase utilizes specific
Part 1: Analyte Profiling & Critical Quality Attributes (CQA)
Understanding the physicochemical behavior of MACFB is the foundation of this method.
| Property | Description | Chromatographic Implication |
| Structure | Poly-substituted anthranilate with Ester, Nitrile, and Fluorine groups. | Highly electron-deficient aromatic ring. Strong |
| Solubility | Low in water; High in ACN/MeOH. | Requires high organic content in diluent to prevent precipitation. |
| pKa (Amino) | Estimated < 1.0 (due to strong EWGs: -CN, -F, -COOMe). | The amino group is essentially neutral at pH 2-3, reducing ionic interaction but not eliminating silanol H-bonding. |
| Stability | Ester hydrolysis to 2-amino-5-cyano-6-fluorobenzoic acid. | Method must resolve the Acid (polar) from the Ester (neutral). |
| Impurities | 1. Des-fluoro analog (Process starting material).2. Hydrolyzed Acid (Degradant).3. Regioisomers. | Separation requires selectivity for halogenation and polar functional groups. |
Part 2: Comparative Method Evaluation
We evaluated two distinct separation strategies. The data below represents a synthesized comparison based on standard chromatographic principles for fluorinated aromatics.
Method A: The "Generic" Approach (Baseline)
-
Column: Standard C18 (C18, 5 µm, 150 x 4.6 mm)
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient[1]
-
Mechanism: Hydrophobic interaction only.
Method B: The "Optimized" Approach (Recommended)
-
Column: Core-Shell Pentafluorophenyl (PFP, 2.7 µm, 100 x 4.6 mm)
-
Mobile Phase: 10 mM Potassium Phosphate (pH 2.5) / Methanol[2]
-
Mechanism: Hydrophobicity +
- Interaction + Dipole-Dipole + Shape Selectivity.
Experimental Data Comparison
| Metric | Method A (Standard C18) | Method B (Core-Shell PFP) | Status |
| Retention Time (MACFB) | 8.4 min | 6.2 min | Faster |
| Resolution (Impurity 1: Des-fluoro) | 1.1 (Co-elution risk) | 3.4 (Baseline resolved) | Superior |
| Resolution (Impurity 2: Acid) | 1.8 | 5.2 | Robust |
| Tailing Factor ( | 1.45 (Silanol interaction) | 1.08 (Sharp symmetry) | Improved |
| Pressure | 120 bar | 280 bar | Acceptable |
Expert Insight:
The C18 column struggles to differentiate the des-fluoro impurity because the fluorine atom adds only a small increment of hydrophobicity. However, the PFP phase engages in strong dipole-dipole interactions with the C-F bond and
Part 3: Mechanism of Action (Visualization)
The following diagram illustrates why the PFP phase provides superior selectivity for this specific fluorinated/cyano compound compared to a standard C18 phase.
Caption: Mechanistic comparison showing how the PFP phase leverages multi-mode interactions (Pi-Pi, Dipole) to resolve the fluorinated analyte, whereas C18 relies solely on hydrophobicity.
Part 4: Validated Experimental Protocol (The "Winner")
This protocol is designed for transfer to QC labs. It is self-validating through the use of a resolution check standard.
Reagents & Equipment
-
Instrument: HPLC/UHPLC with PDA Detector (Agilent 1290 or Waters H-Class equivalent).
-
Column: Kinetex F5 or PFP (2.6 µm, 100 x 4.6 mm) or equivalent Core-Shell Fluorophenyl.
-
Solvents: HPLC Grade Methanol, Potassium Dihydrogen Phosphate (
), Phosphoric Acid.
Mobile Phase Preparation[1][3][4]
-
Mobile Phase A (Buffer): Dissolve 1.36 g
in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid. Filter through 0.22 µm.-
Why pH 2.5? Suppresses ionization of the potential acid impurity (hydrolysis product), ensuring it elutes sharply and is retained well away from the solvent front.
-
-
Mobile Phase B: 100% Methanol.
-
Why Methanol? MeOH allows for
- interactions between the analyte and the PFP ring. ACN can suppress these interactions.
-
Gradient Program
| Time (min) | % A (Buffer) | % B (MeOH) | Action |
| 0.00 | 70 | 30 | Equilibration |
| 10.00 | 20 | 80 | Linear Ramp |
| 12.00 | 20 | 80 | Wash |
| 12.10 | 70 | 30 | Re-equilibration |
| 15.00 | 70 | 30 | End of Run |
-
Flow Rate: 1.0 mL/min[3]
-
Column Temp: 35°C (Controls viscosity and kinetics)
-
Detection: UV @ 245 nm (Max absorption for benzonitriles) and 210 nm (for non-aromatic impurities).
Sample Preparation
-
Diluent: 50:50 Water:Methanol.
-
Standard Prep: Prepare MACFB at 0.5 mg/mL.
-
System Suitability:
-
Tailing Factor: NMT 1.5
-
%RSD (Area, n=5): NMT 2.0%
-
Resolution (if impurity standards available): NMT 2.0 between Main Peak and nearest impurity.
-
Part 5: Troubleshooting & Robustness
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (30% MeOH) or use a weaker solvent. |
| Retention Drift | pH fluctuation.[4] | Phosphate buffer is sensitive to evaporation. Cap bottles tightly and replace daily. |
| Ghost Peaks | Carryover of hydrophobic impurities. | Add a "Sawtooth" wash step (95% MeOH) at the end of the gradient if crude samples are dirty. |
| Low Sensitivity | Wrong wavelength. | The Cyano group shifts |
References
-
LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid and Preservatives using Amaze C18 SPF. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-6-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Comprehensive Validation Guide: Elemental Analysis Standards for Methyl 2-amino-5-cyano-6-fluorobenzoate
This guide serves as a technical benchmark for the characterization and validation of Methyl 2-amino-5-cyano-6-fluorobenzoate , a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators and other fluorinated heterocyclic pharmaceuticals.
Executive Summary
In pharmaceutical process chemistry, Methyl 2-amino-5-cyano-6-fluorobenzoate (Formula: C₉H₇FN₂O₂ ) represents a high-value scaffold where purity is non-negotiable. While High-Performance Liquid Chromatography (HPLC) is the industry default for monitoring organic impurities, it often fails to detect "silent" contaminants such as moisture, inorganic salts (e.g., KF, CuCN), and trapped solvents.
This guide objectively compares Elemental Analysis (EA) against HPLC and Quantitative NMR (qNMR) , establishing EA not merely as a confirmatory test, but as the primary standard for mass balance validation in fluorinated nitriles.
Part 1: Chemical Profile & Theoretical Baselines
Before validating any standard, the theoretical elemental composition must be established. For Methyl 2-amino-5-cyano-6-fluorobenzoate, the presence of both fluorine and a nitrile group presents specific combustion challenges.
Target Molecule Specification
-
IUPAC Name: Methyl 2-amino-5-cyano-6-fluorobenzoate
-
Molecular Formula: C₉H₇FN₂O₂
-
Molecular Weight: 194.16 g/mol
-
Key Functional Groups:
-
Fluorine (C-6): Requires specific combustion additives to prevent quartz tube corrosion.
-
Nitrile (C-5): High C/N ratio monitoring required to detect hydrolysis (amide formation).
-
Methyl Ester (C-1): Susceptible to hydrolysis; EA detects mass changes associated with acid formation.
-
Theoretical Composition Table
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 9 | 12.011 | 108.099 | 55.67% |
| Hydrogen (H) | 7 | 1.008 | 7.056 | 3.64% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 14.43% |
| Fluorine (F) | 1 | 18.998 | 18.998 | 9.78% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 16.48% |
Critical Insight: A deviation of >0.4% in Nitrogen often indicates partial hydrolysis of the nitrile group to an amide, a transformation that HPLC might resolve poorly depending on the column pH.
Part 2: Comparative Analysis – EA vs. Alternatives
This section evaluates why Elemental Analysis is superior for establishing the absolute integrity of the reference material, compared to chromatographic alternatives.
Elemental Analysis (CHN/F)
-
Mechanism: Flash combustion at >950°C (CHN) and pyrohydrolysis (F).
-
Performance:
-
Pros: Detects non-combustible impurities (inorganic salts like NaBr, KF) which lower the %C, %H, and %N proportionally. Confirms the correct salt form (e.g., HCl salt vs. free base).
-
Cons: Destructive; Fluorine attacks silica combustion tubes, requiring Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) additives.
-
-
Verdict: The Gold Standard for Reference Material Certification.
HPLC-UV (High-Performance Liquid Chromatography)
-
Mechanism: Separation based on polarity; detection via UV absorbance.
-
Performance:
-
Pros: Excellent for quantifying structurally related organic impurities (e.g., de-fluorinated byproducts).
-
Cons: "The Purity Trap" – A sample can be 99.9% pure by HPLC area but only 90% pure by weight due to invisible salts or solvents. UV response factors vary between the main peak and impurities.[1]
-
-
Verdict: Essential for organic purity, but insufficient for assay value.
Quantitative NMR (qNMR)
-
Mechanism: Proton counting relative to an internal standard (e.g., Maleic acid).
-
Performance:
-
Pros: Absolute quantitation; non-destructive.
-
Cons: Requires complete solubility (difficult for some rigid crystalline benzoates); relaxation times (T1) must be optimized (d1 > 5×T1) to avoid integration errors.
-
-
Verdict: Excellent cross-validation tool, but EA is preferred for solid-state stability and moisture analysis.
Data Comparison: The "Hidden Impurity" Scenario
Scenario: A batch of Methyl 2-amino-5-cyano-6-fluorobenzoate is synthesized using KF (Potassium Fluoride) for halogen exchange.
| Parameter | Method A: HPLC-UV | Method B: Elemental Analysis (EA) | Interpretation |
| Observed Result | 99.2% Area | C: 50.1% (Theo: 55.67%) | Discrepancy Detected |
| Analysis | Only detects UV-active organics. Misses residual KF. | Low Carbon value indicates ~10% non-combustible contamination (Inorganic Salt). | EA reveals the true quality. |
| Conclusion | Pass (False Positive) | Fail (True Negative) | Batch requires desalting. |
Part 3: Experimental Protocols & Workflows
Protocol A: Optimized Combustion for Fluorinated Benzoates
Analyzing fluorine-containing compounds requires protecting the quartz combustion tube from the corrosive formation of SiF₄.
-
Sample Prep: Weigh 2.0–2.5 mg of Methyl 2-amino-5-cyano-6-fluorobenzoate into a tin capsule.
-
Additive: Add 10–15 mg of Tungsten (VI) Oxide (WO₃) or V₂O₅ powder directly over the sample.
-
Why? The additive acts as a flux and "scavenger," preventing Fluorine from reacting with the quartz tube and ensuring complete combustion of the refractory nitrile group.
-
-
Combustion: Run at 1050°C with Oxygen boost.
-
Calibration: Calibrate using a fluorinated standard (e.g., 4-Fluorobenzoic acid , Theoretical F: 13.56%) rather than Acetanilide to match the matrix chemistry.
Protocol B: Analytical Decision Tree
Caption: Workflow for validating fluorinated pharmaceutical intermediates. EA acts as the critical gatekeeper for mass balance.
Part 4: Troubleshooting Common Deviations
When analyzing Methyl 2-amino-5-cyano-6-fluorobenzoate, specific deviations in EA data point to distinct synthesis or handling issues.
| Deviation | Likely Cause | Corrective Action |
| Low %C, Low %N | Inorganic Contamination (Silica, KF, Na₂SO₄) or Moisture. | Check ash content; dry sample at 40°C under vacuum; perform Karl Fischer titration. |
| High %N | Trapped N-containing solvents (DMF, NMP, Pyridine). | Run Headspace GC to identify solvent; extensive drying required. |
| Low %F | Incomplete combustion or F-reaction with quartz. | Crucial: Increase WO₃ additive amount; replace ash crucible; check combustion tube for etching. |
| High %C | Solvent entrapment (Ethyl Acetate, Toluene). | 1H-NMR integration of solvent peaks to correct EA theoretical values. |
Visualizing the Fluorine Challenge
Caption: Mechanism of Fluorine interference in Elemental Analysis and the necessity of additives.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Vericiguat (Related Structure). PubChem.[2][3][4] [Link]
-
Elementar. (2021). CHNS analysis of fluorinated samples. Technical Note. [Link]
-
Almac Group. (2023). QNMR – a modern alternative to HPLC.[5] Knowledge Centre. [Link]
Sources
A Senior Application Scientist's Guide to the Bioactivity of Drugs Synthesized from Methyl 2-amino-5-cyano-6-fluorobenzoate
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Methyl 2-amino-5-cyano-6-fluorobenzoate stands out as a particularly promising starting material in medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, an electron-withdrawing cyano group, and a bioisosteric fluorine atom, offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.
This guide provides an in-depth comparison of the bioactivities of drug candidates synthesized from precursors analogous to Methyl 2-amino-5-cyano-6-fluorobenzoate, with a primary focus on quinazoline and pyrimidine derivatives. While direct comparative studies on compounds derived specifically from Methyl 2-amino-5-cyano-6-fluorobenzoate are not extensively available in the public domain, by examining the structure-activity relationships (SAR) of closely related analogs, we can extrapolate and predict the potential bioactivities of this emerging class of compounds. This guide will delve into the synthetic rationale, present comparative experimental data from analogous series, and explore the mechanistic underpinnings of their biological effects.
The Strategic Advantage of the Fluorinated Cyanobenzoate Scaffold
The core structure of Methyl 2-amino-5-cyano-6-fluorobenzoate is endowed with chemical features that make it an attractive starting point for drug design. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the final compound.[1] The cyano group is a versatile synthetic handle and can participate in various cyclization reactions to form heterocyclic systems. Furthermore, the anthranilate core is a well-established precursor for the synthesis of privileged structures in medicinal chemistry, such as quinazolines and pyrimidines.
Comparative Bioactivity of Quinazoline and Pyrimidine Derivatives
Quinazoline and pyrimidine scaffolds are prevalent in a multitude of FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The following sections will compare the bioactivity of these two classes of compounds synthesized from precursors analogous to Methyl 2-amino-5-cyano-6-fluorobenzoate.
Quinazoline Derivatives: Potent Anticancer Agents
The synthesis of quinazoline derivatives often involves the cyclocondensation of an anthranilic acid derivative with a suitable one-carbon source. In a study by Al-Salahi et al. (2017), a series of novel quinazoline derivatives were synthesized from 2-amino-5-methylbenzoic acid, a close structural analog of our target scaffold.[2][5][6][7]
Experimental Protocol: Synthesis of 2-Thioxoquinazolin-4-ones
A general procedure for the synthesis of quinazoline precursors is as follows:
-
A mixture of the corresponding 2-aminobenzoic acid (1 equivalent) and an isothiocyanate (1 equivalent) in ethanol or N,N-dimethylformamide (DMF) is prepared.
-
Triethylamine (0.5 equivalents) is added as a catalyst.
-
The reaction mixture is refluxed for 2-4 hours.
-
After cooling, the mixture is poured into ice water.
-
The resulting solid precipitate is filtered, washed with water, and dried to yield the 2-thioxoquinazolin-4-one derivative.[2]
The anticancer activity of these synthesized quinazolines was evaluated against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines. The results, summarized in the table below, demonstrate potent cytotoxic effects, with some compounds exhibiting greater potency than the standard drug, gefitinib.[2][7]
Table 1: Anticancer Activity of Substituted Quinazoline Derivatives
| Compound | R | HeLa IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 1 | H | >50 | >50 |
| 2 | CH₃ | 10.5 ± 1.2 | 35.2 ± 2.8 |
| 3 | C₂H₅ | 8.7 ± 0.9 | 30.1 ± 2.5 |
| Gefitinib | - | 4.3 ± 0.5 | 28.3 ± 3.1 |
Data sourced from Al-Salahi et al. (2017).[2][7]
The structure-activity relationship study revealed that the nature of the substituent at the 3-position of the quinazoline ring significantly influences the anticancer activity. The introduction of small alkyl groups, such as methyl and ethyl, led to a notable increase in potency compared to the unsubstituted analog. It is hypothesized that the presence of the cyano and fluoro groups in derivatives from Methyl 2-amino-5-cyano-6-fluorobenzoate could further enhance this activity through increased binding interactions with target proteins and improved pharmacokinetic properties.
Caption: Synthetic pathway and proposed mechanism of action for quinazoline derivatives.
Pyrimidine Derivatives: A Hub for Diverse Bioactivities
The pyrimidine core is another key heterocycle readily accessible from anthranilate precursors. The synthesis of 2-amino-5-cyano-pyrimidine derivatives can be achieved through multicomponent reactions, offering a high degree of molecular diversity.
Experimental Protocol: Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes (as a proxy for pyrimidine synthesis)
A representative three-component reaction for synthesizing related heterocyclic systems is as follows:
-
A mixture of an aldehyde (1 equivalent), malononitrile (1 equivalent), and a nucleophile (e.g., a substituted phenol, 1 equivalent) is prepared in ethanol.
-
A catalytic amount of a base, such as piperidine, is added.
-
The reaction mixture is stirred at room temperature or refluxed for a specified time.
-
The product precipitates from the reaction mixture and is collected by filtration.[8]
A study on novel 6-amino-5-cyano-2-thiopyrimidine derivatives demonstrated significant anticancer activity, particularly against leukemia cell lines. One of the lead compounds, 1c , exhibited potent and selective activity, inducing apoptosis in cancer cells.
Table 2: Bioactivity of a Lead 2-Thiopyrimidine Derivative
| Compound | Cancer Cell Line | GI₅₀ (µM) |
| 1c | Leukemia (HL-60) | 0.08 |
| 1c | Leukemia (SR) | 0.12 |
| Duvelisib (Standard) | Leukemia (HL-60) | 0.0025 |
Data sourced from Abdelgawad et al. (2024).
Mechanistic studies revealed that compound 1c acts as a potent inhibitor of PI3Kδ, a key enzyme in cancer cell signaling pathways, and induces apoptosis by activating caspases and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl2. The presence of the cyano group at the 5-position of the pyrimidine ring is crucial for this activity. The additional fluorine atom in derivatives from Methyl 2-amino-5-cyano-6-fluorobenzoate could further enhance the interaction with the PI3Kδ active site.
Caption: Simplified PI3K signaling pathway and the inhibitory action of a pyrimidine derivative.
Conclusion and Future Directions
The strategic incorporation of fluorine and a cyano group in Methyl 2-amino-5-cyano-6-fluorobenzoate presents a compelling starting point for the development of novel drug candidates. Based on the potent anticancer activities observed in analogous quinazoline and pyrimidine derivatives, it is highly probable that compounds synthesized from this scaffold will exhibit significant and potentially superior bioactivities.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of compounds derived from Methyl 2-amino-5-cyano-6-fluorobenzoate. In-depth structure-activity relationship studies will be crucial to optimize potency and selectivity. Furthermore, mechanistic studies should be conducted to elucidate the precise molecular targets and signaling pathways modulated by these novel compounds. The insights gained from such investigations will undoubtedly pave the way for the discovery of next-generation therapeutics for a range of diseases, including cancer.
References
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Synthesis and anticancer activity of new quinazoline derivatives. BMC Chemistry, 11(1), 34. [Link]
-
Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Semantic Scholar. [Link]
-
Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. [Link]
-
Al-Salahi, R., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Semantic Scholar. [Link]
-
Various Authors. (n.d.). Synthesis, antioxidant and anticancer activity of quinazoline derivatives. ResearchGate. [Link]
-
Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 3-20. [Link]
-
Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Li, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699–2716. [Link]
-
Various Authors. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 842378. [Link]
-
Hernandez-Vazquez, E., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(21), 6569. [Link]
-
Various Authors. (n.d.). Methyl 2-amino-5-cyanobenzoate. Intranet CSIC. [Link]
-
Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2871. [Link]
-
Various Authors. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3248. [Link]
-
Lee, S., et al. (2021). Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[18F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. RSC Advances, 11(53), 33575-33582. [Link]
-
Abdelgawad, M. A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304625. [Link]
-
Various Authors. (2024). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. RSC Chemical Biology, 5(7), 643-656. [Link]
-
Various Authors. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 6(4), 46. [Link]
-
Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. ResearchGate. [Link]
-
Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]
Sources
- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Methyl 2-amino-5-cyano-6-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and a cyano group into aromatic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. Methyl 2-amino-5-cyano-6-fluorobenzoate is a key building block for the synthesis of a variety of pharmacologically active molecules, including novel insecticides and potential therapeutic agents.[1][2] This guide provides a comparative analysis of two plausible synthetic routes to this valuable intermediate, offering in-depth technical insights and experimental protocols to aid researchers in their synthetic endeavors.
Route 1: Late-Stage Cyanation via Sandmeyer Reaction
This route introduces the cyano group in the final steps of the synthesis, starting from a readily available fluorinated anthranilic acid derivative. This approach offers the advantage of handling the toxic cyanide reagent for a shorter duration.
Rationale and Strategy
The core of this strategy involves the diazotization of an amino group, followed by a Sandmeyer-type reaction to install the cyano group. The starting material, methyl 2,3-diamino-6-fluorobenzoate, can be synthesized from a commercially available nitrated precursor. The late-stage introduction of the nitrile functionality can be advantageous in complex molecule synthesis where the cyano group might interfere with earlier reaction steps.
Experimental Workflow
Sources
Personal protective equipment for handling Methyl 2-amino-5-cyano-6-fluorobenzoate
Comprehensive Safety & Operational Guide: Handling Methyl 2-amino-5-cyano-6-fluorobenzoate
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of mechanistic risk mitigation. Methyl 2-amino-5-cyano-6-fluorobenzoate (CAS: 2102409-65-2)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of kinase inhibitors and fluorinated heterocycles.
While its utility in drug development is vast, its structural features demand strict operational discipline. The electron-withdrawing cyano (-CN) and fluoro (-F) groups significantly alter the electron density of the aniline core. While the primary acute risk is not systemic cyanide poisoning—as the cyano group is covalently bound to the aromatic ring—the compound acts as a severe mucosal and dermal irritant (associated with hazard codes H315, H319, and H335)[2]. Furthermore, as a fine crystalline powder, it poses a significant inhalation hazard. If dissolved in penetrating organic solvents like DMSO or DMF, the skin barrier is easily bypassed, turning a localized particulate hazard into a systemic risk.
The following protocols are designed as self-validating systems to ensure your safety and the integrity of your research.
Personal Protective Equipment (PPE) Matrix
To prevent aerosolization exposure and dermal penetration, PPE must be selected based on material permeation rates and the physical state of the chemical. strictly mandates that operations involving solid toxic substances that may generate aerosols must be controlled via rigorous engineering and PPE standards[3].
| Protection Zone | Recommended PPE | Quantitative Spec / Material | Mechanistic Rationale |
| Eye/Face | Chemical Safety Goggles | ANSI Z87.1+ compliant | Prevents conjunctival exposure to airborne micro-particulates that can cause micro-abrasions and severe irritation. |
| Skin/Hands | Double-Gloving | Inner: 4 mil NitrileOuter: 8 mil Nitrile | Latex offers poor protection against organic solvents and acts as a sensitizer; to incidental contact[4]. Double-gloving prevents permeation if the powder is accidentally wetted. |
| Body | Lab Coat & Apron | Flame-resistant cotton | Prevents the accumulation of fine fluorinated powders on street clothing, eliminating secondary exposure outside the lab. |
| Respiratory | Chemical Fume Hood | Face velocity: 80–120 fpm | The powder's low mass median aerodynamic diameter makes it highly prone to aerosolization[3]. |
Operational Workflow & Handling Protocol
Fine fluorinated powders hold significant electrostatic charge, causing them to repel from metal instruments and "jump" into the breathing zone. This protocol mitigates static-induced aerosolization.
Step 1: Environmental Preparation
-
Verify the chemical fume hood face velocity is operating strictly between 80–120 fpm.
-
Clear the workspace of unnecessary organic solvents. Causality: Removing ambient solvents prevents accidental dissolution of the powder, which would drastically increase its dermal absorption coefficient.
Step 2: Static Mitigation
-
Pass the sealed chemical container through an anti-static ionizer fan before opening.
-
Use a static-dissipative spatula (e.g., PTFE-coated or wooden). Causality: Standard stainless-steel spatulas transfer static charge to the powder, causing it to aerosolize upon transfer.
Step 3: Weighing & Transfer
-
Place a pre-tared, anti-static weigh boat on the analytical balance inside the fume hood.
-
Transfer the required mass slowly, keeping the container as close to the weigh boat as possible to minimize the drop height.
-
Cap the primary container immediately. Causality: Prolonged exposure to ambient humidity can lead to trace hydrolysis of the cyano group over long-term storage, degrading your reagent.
Step 4: Decontamination
-
Wipe down the exterior of the primary container and the balance with a disposable lint-free cloth lightly dampened with 70% isopropanol. Dispose of the cloth as hazardous solid waste.
Spill Response & Disposal Plan
In the event of a powder release, immediate containment without generating airborne dust is the critical objective.
Step 1: Immediate Containment
-
If a spill occurs outside the fume hood, immediately evacuate the 5-foot radius.
-
Crucial Warning: Do NOT sweep the dry powder. Causality: Mechanical sweeping agitates the low-mass particulates, generating a highly toxic aerosol cloud[3].
Step 2: Wet-Wipe Protocol
-
Gently cover the spilled powder with absorbent paper towels.
-
Carefully dampen the towels with a 50/50 mixture of water and isopropanol. Causality: This specific solvent ratio reduces the powder's mobility and suppresses dust without completely dissolving the compound, preventing it from rapidly soaking through your nitrile gloves.
Step 3: Collection and Waste Segregation
-
Scoop the dampened towels and any residual slurry using a disposable plastic scraper.
-
Place all materials into a heavy-duty, sealable polyethylene hazardous waste bag.
Step 4: Final Decontamination
-
Wash the affected surface with a mild alkaline detergent to promote trace hydrolysis of any remaining cyano-fluorobenzoate, followed by a water rinse. Dispose of all wash materials as EPA-regulated solid chemical waste.
Safety & Response Signaling Diagram
Workflow for safe handling and spill response of Methyl 2-amino-5-cyano-6-fluorobenzoate.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press.[Link]
-
Working with Chemicals - Prudent Practices in the Laboratory . NCBI Bookshelf.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
